4-Chloro-2-methylthieno[3,2-d]pyrimidine
説明
特性
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOHHSXWALXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627515 | |
| Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319442-16-5 | |
| Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Chloro-2-methylthieno[3,2-d]pyrimidine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its resemblance to the purine nucleobase makes it an attractive candidate for the design of kinase inhibitors and other therapeutic agents. This technical guide focuses on a specific derivative, 4-Chloro-2-methylthieno[3,2-d]pyrimidine, providing a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, particularly in the context of signal transduction pathways relevant to drug discovery.
Physical and Chemical Properties
| Property | 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine | 4-Chloro-7-methylthieno[3,2-d]pyrimidine | 4-Chlorothieno[3,2-d]pyrimidine |
| Molecular Formula | C₇H₅ClN₂S₂ | C₇H₅ClN₂S | C₆H₃ClN₂S |
| Molecular Weight | 216.7 g/mol [1] | 184.65 g/mol [2] | 170.62 g/mol |
| Appearance | Solid (form) | - | - |
| Melting Point | - | 124 °C[2] | - |
| Boiling Point | - | 301.3±37.0 °C (Predicted)[2] | - |
| Density | - | 1.445±0.06 g/cm³ (Predicted)[2] | - |
| CAS Number | 176530-47-5[1] | 175137-21-0[2] | 16269-66-2 |
Experimental Protocols: Synthesis of 4-Chlorothieno[3,2-d]pyrimidines
The synthesis of this compound can be achieved through a multi-step process starting from a suitable thiophene derivative. The key step involves the chlorination of a thieno[3,2-d]pyrimidin-4-ol precursor. The following is a generalized experimental protocol based on established synthetic routes for analogous compounds.
Step 1: Synthesis of 2-Methylthieno[3,2-d]pyrimidin-4-ol
The initial synthesis of the thieno[3,2-d]pyrimidine core can be accomplished through the condensation of an appropriate 3-aminothiophene-2-carboxamide with a suitable reagent to form the pyrimidine ring.
Step 2: Chlorination of 2-Methylthieno[3,2-d]pyrimidin-4-ol
The crucial chlorination step is typically performed using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Materials: 2-Methylthieno[3,2-d]pyrimidin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA, optional), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of 2-Methylthieno[3,2-d]pyrimidin-4-ol in phosphorus oxychloride, N,N-diisopropylethylamine may be added.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives are widely recognized for their potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been reported to inhibit several important kinases, including:
-
FMS kinase (CSF-1R): Involved in the regulation of tumor-associated macrophages.[3]
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Cdc7 kinase: A protein kinase essential for the initiation of DNA replication.
The 4-chloro substituent on the pyrimidine ring is often a critical feature for potent biological activity, as it can act as a leaving group for covalent bond formation with a cysteine residue in the kinase active site or as a key interaction point within the ATP-binding pocket.
Below is a diagram illustrating the general mechanism of action for a thieno[3,2-d]pyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, a common pathway implicated in cancer.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. While specific physical and chemical data for this exact compound are limited, its structural similarity to other potent bioactive molecules suggests significant potential. The synthetic route is accessible through established chemical transformations, allowing for its preparation and further investigation. The core thieno[3,2-d]pyrimidine structure, functionalized with a reactive chloro group, provides a strong foundation for the design of targeted therapies aimed at modulating key signaling pathways implicated in a range of human diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
4-Chloro-2-methylthieno[3,2-d]pyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical data, and outlines a synthetic approach based on established chemical principles, addressing a notable gap in readily available, detailed information for this specific molecule.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. This information is critical for its identification, handling, and use in experimental settings.
| Identifier | Value | Source |
| CAS Number | 319442-16-5 | |
| Molecular Formula | C₇H₅ClN₂S | |
| Molecular Weight | 184.65 g/mol | |
| InChI | 1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
| SMILES | Cc1nc(Cl)c2sccc2n1 |
Physicochemical Properties and Safety Information
A summary of the known physicochemical properties and safety classifications for this compound is provided in the table below. This data is essential for safe laboratory handling and experimental design.
| Property | Value |
| Physical Form | Solid |
| Hazard Classifications | Acute Toxicity 3 (Oral), Eye Irritation 2 |
| Signal Word | Danger |
| Hazard Codes | H301, H319 |
| Precautionary Codes | P301 + P310 - P305 + P351 + P338 |
| Storage Class | 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects |
| Wasserkefährdungsklasse (WGK) | 3 |
Logical Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Considerations for Synthesis
The synthesis of this compound would likely proceed via a two-step process as conceptualized in the workflow diagram.
Step 1: Cyclization to form the thienopyrimidinone core
The initial step would involve the cyclization of a suitably substituted 2-aminothiophene precursor. For the target molecule, a 2-amino-3-cyanothiophene with appropriate substitution to yield the 2-methyl group on the pyrimidine ring would be required. This is often achieved by reacting the aminothiophene with an appropriate reagent to form the pyrimidine ring. For instance, reaction with acetic anhydride could introduce the 2-methyl group and facilitate ring closure to the thieno[3,2-d]pyrimidin-4-one.
Step 2: Chlorination of the thienopyrimidinone
The second step is a chlorination reaction to convert the hydroxyl group of the pyrimidinone to a chloro group. This is a standard transformation in heterocyclic chemistry, commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction typically requires heating the substrate in neat POCl₃ or in a high-boiling inert solvent.
Note: The specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the thieno[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. These activities often stem from the ability of the thienopyrimidine core to act as a bioisostere for purines, allowing it to interact with a range of biological targets, including kinases and other ATP-binding proteins.
The logical relationship for investigating the biological potential of this compound is outlined in the diagram below.
Caption: A typical workflow for evaluating the biological activity of a novel chemical entity.
Further research, beginning with broad screening against panels of biological targets, is required to elucidate the specific biological functions and potential therapeutic applications of this compound. The 4-chloro substituent serves as a versatile chemical handle for the synthesis of derivative libraries, enabling structure-activity relationship (SAR) studies to identify and optimize interactions with biological targets.
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for preparing 4-Chloro-2-methylthieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a core structure in various biologically active molecules, including kinase inhibitors, highlighting its importance for pharmaceutical research.[1][2] This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a three-step sequence, commencing with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step. A closely related and well-documented analog, 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine, serves as an excellent model for this synthetic pathway. The key stages are:
-
Gewald Reaction: Formation of a 2-amino-5-methylthiophene-3-carbonitrile intermediate.
-
Cyclization: Construction of the 2,5-dimethyl-4H-thieno[3,2-d]pyrimidin-4-one core.
-
Chlorination: Conversion of the pyrimidinone to the final 4-chloro derivative.
The following diagram illustrates the logical workflow of this synthetic route.
Caption: Synthetic workflow for 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step in the synthesis of 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine, a close structural analog of the target compound.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
The initial step involves the Gewald reaction, a multicomponent reaction that efficiently constructs the substituted 2-aminothiophene ring system.[3][4]
Reaction:
Propionaldehyde + Malononitrile + Sulfur → 2-Amino-5-methylthiophene-3-carbonitrile
Experimental Protocol:
A mixture of sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (200 ml) is prepared under a nitrogen atmosphere. The mixture is cooled to 5°C, and triethylamine (113.2 ml) is added. A solution of malononitrile (95.2 g) in dimethylformamide (200 ml) is then added to the reaction mixture. After the addition is complete, the mixture is stirred for an additional 45 minutes. The reaction mixture is then poured into ice water (2400 ml). The resulting solid precipitate is isolated by filtration, washed with chilled water, and dried to yield the desired product.[4]
| Compound | Starting Materials | Reagents | Solvent | Yield | Melting Point (°C) |
| 2-Amino-5-methylthiophene-3-carbonitrile | Propionaldehyde, Malononitrile, Sulfur | Triethylamine | Dimethylformamide | Not explicitly stated, but implied to be high. | 101 - 105[5] |
Step 2: Synthesis of 2,5-Dimethyl-4H-thieno[3,2-d]pyrimidin-4-one
The 2-aminothiophene intermediate is then cyclized to form the thieno[3,2-d]pyrimidin-4-one core. This is typically achieved by reaction with an appropriate reagent to introduce the C2-methyl group and facilitate ring closure.
Reaction:
2-Amino-5-methylthiophene-3-carbonitrile + Acetic Anhydride → 2,5-Dimethyl-4H-thieno[3,2-d]pyrimidin-4-one
Experimental Protocol:
A solution of 2-amino-5-methylthiophene-3-carbonitrile (0.01 mol) in acetic anhydride (20 mol) is heated under reflux for 5 hours. After cooling, the solid product that forms is collected by filtration and recrystallized from a suitable solvent such as a mixture of dimethylformamide and ethanol to give the pure product.[6]
| Compound | Starting Material | Reagent | Yield |
| 2,5-Dimethyl-4H-thieno[3,2-d]pyrimidin-4-one | 2-Amino-5-methylthiophene-3-carbonitrile | Acetic Anhydride | 45%[6] |
Step 3: Synthesis of 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine
The final step is the chlorination of the 4-oxo position of the pyrimidinone ring. Phosphorus oxychloride is a common and effective reagent for this transformation.[7][8]
Reaction:
2,5-Dimethyl-4H-thieno[3,2-d]pyrimidin-4-one + POCl₃ → 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine
Experimental Protocol:
Phosphorus oxychloride (5.5 eq.) is slowly added to a cold (0 °C) solution of 2,5-dimethyl-4H-thieno[3,2-d]pyrimidin-4-one (1 eq.) and N,N-dimethylaniline (0.7 eq.) in acetonitrile over 2 hours. The mixture is then heated to 80-85 °C and stirred for 18 hours. After cooling to 40 °C, the reaction is quenched by pouring it into water. The resulting precipitate is filtered and washed with water to give the final product.[7]
| Compound | Starting Material | Reagent | Solvent | Yield |
| 4-Chloro-2,5-dimethylthieno[3,2-d]pyrimidine | 2,5-Dimethyl-4H-thieno[3,2-d]pyrimidin-4-one | Phosphorus oxychloride, N,N-dimethylaniline | Acetonitrile | Quantitative[7] |
Biological Significance
Thieno[3,2-d]pyrimidine derivatives are recognized as a privileged scaffold in medicinal chemistry due to their structural similarity to purines. This allows them to interact with a wide range of biological targets. Specifically, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy.[1][9] The chlorine atom at the C4-position is particularly important for biological activity, serving as a key site for further functionalization to modulate potency and selectivity against various kinase targets.[4] The 2-methyl group also plays a role in the interaction with the target protein. These compounds often exert their anticancer effects by inducing apoptosis in cancer cells.[1][4]
Conclusion
The synthesis of this compound and its analogs is a well-established process that provides a versatile platform for the development of novel therapeutic agents. The three-step sequence involving the Gewald reaction, cyclization, and chlorination is a robust and efficient method for accessing this important heterocyclic core. The presented protocols and data offer a solid foundation for researchers in the field of drug discovery and development to synthesize and further explore the potential of this promising class of compounds.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Unveiling the Core Mechanism of Action: A Technical Guide to 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potent antiproliferative and kinase inhibitory activities. This document synthesizes key findings from multiple studies, presenting a comprehensive overview of the signaling pathways involved, quantitative biological data, and detailed experimental methodologies.
Core Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The primary mechanism of action for this compound and its analogs is the inhibition of key protein kinases involved in cancer cell proliferation and survival. The thieno[3,2-d]pyrimidine scaffold serves as a bioisostere for the purine ring of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of various kinases. The chlorine atom at the C4 position of the pyrimidine ring is frequently cited as a critical feature for potent biological activity.[1]
Inhibition of these kinases disrupts downstream signaling pathways essential for cell growth, leading to cell cycle arrest and the induction of apoptosis.
Targeted Signaling Pathways
Research has identified several key oncogenic kinases as targets for thieno[3,2-d]pyrimidine derivatives:
-
FMS Kinase (CSF-1R): Derivatives of thieno[3,2-d]pyrimidine have been shown to be potent inhibitors of FMS kinase.[2] FMS and its ligand CSF-1 are crucial for the regulation of tumor-associated macrophages (TAMs), which play a vital role in tumor progression.[2] By inhibiting FMS, these compounds can modulate the tumor microenvironment.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidine derivatives, a closely related scaffold, have been developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[3] Inhibition of VEGFR-2 signaling can restrict blood supply to tumors, thereby impeding their growth.
-
Cell Division Cycle 7 (Cdc7) Kinase: A thieno[3,2-d]pyrimidinone derivative, TAK-931, has been identified as a highly potent and selective inhibitor of Cdc7 kinase, a crucial enzyme in the initiation of DNA replication.[4]
The following diagram illustrates the general mechanism of kinase inhibition by this compound derivatives.
Caption: General mechanism of kinase inhibition by thieno[3,2-d]pyrimidines.
Quantitative Biological Data
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of this compound and its derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines
| Compound | Cell Line | IC50 (µM) |
| 1 (this compound) | L1210 (Leukemia) | 1.5 |
| L1210/5-FU | 1.3 | |
| L1210/ara-C | 1.3 | |
| CEM (Leukemia) | 2.5 | |
| HeLa (Cervical Cancer) | 3.5 | |
| 2 (4-Chloro-2-ethylthieno[3,2-d]pyrimidine) | L1210 (Leukemia) | 1.5 |
| L1210/5-FU | 1.3 | |
| L1210/ara-C | 1.3 | |
| CEM (Leukemia) | 2.5 | |
| HeLa (Cervical Cancer) | 3.5 |
Data sourced from a study on the antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.[1]
Table 2: FMS Kinase Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative
| Compound | Target Kinase | IC50 (nM) |
| 21 | FMS | 2 |
Data from a study on thieno[3,2-d]pyrimidine derivatives as FMS inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the general protocols used in the cited studies.
Synthesis of this compound
A common synthetic route involves the treatment of the corresponding thieno[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂).
General Procedure:
-
The starting 2-methylthieno[3,2-d]pyrimidin-4-one is suspended in an excess of phosphorus oxychloride.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.
In Vitro Antiproliferative Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assays
Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
General Protocol (Example: ADP-Glo™ Kinase Assay):
-
The kinase, substrate, ATP, and test compound are incubated together in a buffer solution in a 96- or 384-well plate.
-
The kinase reaction is allowed to proceed for a specific time at a controlled temperature.
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured, which is proportional to the amount of ADP formed and thus the kinase activity.
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
The following diagram outlines a general experimental workflow for the evaluation of thieno[3,2-d]pyrimidine derivatives.
Caption: Experimental workflow for evaluating thieno[3,2-d]pyrimidines.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in oncology drug development. Their core mechanism of action, centered on the inhibition of key oncogenic kinases and the subsequent induction of apoptosis, provides a strong rationale for their further investigation. The structure-activity relationship, consistently highlighting the importance of the 4-chloro substitution, offers a clear direction for the design of more potent and selective inhibitors. The experimental protocols outlined in this guide provide a foundation for future research aimed at fully elucidating the therapeutic potential of this important heterocyclic scaffold.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Chloro-2-methylthieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing a foundational understanding of the compound's structural characteristics and a reliable method for its preparation.
Spectroscopic Data
The structural integrity and purity of synthesized this compound are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound was not found in the public domain at the time of this compilation. The tables are provided as a template for data presentation upon experimental determination.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-cyano-4-methylthiophene
-
Triethyl orthoformate
-
Ammonium acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one: A mixture of 2-amino-3-cyano-4-methylthiophene, triethyl orthoformate, and ammonium acetate is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the intermediate 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Chlorination to this compound: The 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one intermediate is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is heated at reflux. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The structure and purity of the final product should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Experimental Workflow
The logical flow of the synthesis and characterization process is depicted in the following diagram.
Caption: Synthetic and analytical workflow for this compound.
Solubility and stability of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols for researchers to determine these critical parameters in their own laboratories.
Core Physicochemical Properties
This compound is a substituted thienopyrimidine, a class of compounds recognized for its utility as a scaffold in the development of bioactive molecules.[1][2] Its chemical structure is foundational for creating more complex derivatives for drug discovery.[3][4]
| Property | Value | Source |
| CAS Number | 319442-16-5 | |
| Molecular Formula | C₇H₅ClN₂S | [5] |
| Molecular Weight | 184.65 g/mol | [6] |
| Appearance | Solid | |
| InChI Key | OSAOHHSXWALXET-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [7][8] |
Solubility Profile
Quantitative public data on the solubility of this compound is scarce. However, qualitative information is available for the isomeric 4-Chloro-2-methyl-thieno[2,3-d]pyrimidine, suggesting slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[7][8] For drug development, precise solubility is a critical parameter that must be determined experimentally.
Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (reported for isomer)[7][8] |
| Methanol | Slightly Soluble (reported for isomer)[7][8] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[9][10]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and validated analytical method.
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Saturation is confirmed by the continued presence of undissolved solid.[10]
-
After shaking, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or µg/mL.
Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile
The recommended storage conditions (refrigerated, under inert gas) suggest that this compound may be susceptible to degradation.[7][8] Stability indicating methods, such as forced degradation studies, are essential to identify potential degradation pathways and develop stable formulations.[11]
General Stability Information
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to minimize degradation.[7][8]
-
Reactivity: Thienopyrimidines can be susceptible to nucleophilic substitution reactions.[3] Related pyrrolopyrimidine compounds may decompose in the presence of strong acids or alkalis.[12]
-
Handling: Standard laboratory safety protocols, including personal protective equipment, should be followed.
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound stock solution in a suitable solvent (e.g., Acetonitrile:Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[11][13]
Procedure:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1N HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at time points, neutralize with an equivalent amount of 0.1N NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1N NaOH.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples, neutralize with 0.1N HCl, dilute, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples, dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 70°C) for a set duration.
-
Also, expose the stock solution to the same thermal stress.
-
Withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC, comparing them to a control sample protected from light.
-
Data Analysis: For each condition, calculate the percentage of the remaining parent compound and identify the retention times and relative peak areas of any degradation products.
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation (Stress Testing).
Biological Context: Thienopyrimidines in Signaling Pathways
Thienopyrimidine derivatives have been investigated as inhibitors of various kinases and other biological targets. For instance, related compounds have been developed as inhibitors of the respiratory complex I in Helicobacter pylori and as selective PI3Kα inhibitors, which are relevant in cancer therapy.[1][14] The diagram below illustrates a simplified PI3K/AKT signaling pathway, a common target for thienopyrimidine-based inhibitors.
Simplified PI3K/AKT Signaling Pathway
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. 56843-79-9 CAS MSDS (4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. journaljpri.com [journaljpri.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Thieno[3,2-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental components of DNA and RNA. This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a privileged scaffold in drug discovery. The fused ring system offers a rigid framework with favorable physicochemical properties, including metabolic stability, bioavailability, and membrane permeability.[1] This guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine core, including its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on its role as a versatile platform for the development of novel inhibitors targeting key signaling pathways implicated in various diseases.
Physicochemical Properties
The thieno[3,2-d]pyrimidine core possesses a unique set of physicochemical properties that contribute to its utility in drug design. The electronic and steric characteristics of substituents significantly influence the overall properties of the derivatives.[1]
| Property | Value/Description | Reference |
| Molecular Weight | Varies with substitution, but the core is relatively small, allowing for further functionalization without violating Lipinski's Rule of Five in many cases. | [1] |
| Lipophilicity (LogP) | Generally, the scaffold has moderate lipophilicity, which can be tuned by the nature of the substituents. | |
| Solubility | Solubility is dependent on the substituents; however, the core itself can be modified to enhance aqueous solubility. | |
| Melting Point | Typically, thieno[3,2-d]pyrimidine derivatives are crystalline solids with relatively high melting points, indicating a stable crystal lattice. | |
| Stability | The fused ring system demonstrates exceptional stability under physiological conditions.[1] |
Synthesis of the Thieno[3,2-d]pyrimidine Scaffold
The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives can be achieved through several versatile synthetic routes. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-functionalized thiophene precursor.
General Synthetic Scheme
A widely employed synthetic route starts from 3-aminothiophene-2-carboxylate derivatives, which undergo cyclization to form the thieno[3,2-d]pyrimidin-4-one core. This core can then be further functionalized at various positions.
Caption: General synthetic route to substituted thieno[3,2-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthons
This two-step protocol describes the synthesis of the key thiophene intermediate.
-
Step 1: Synthesis of Substituted Chloronitriles: Substituted aldehydes or ketones are reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce the corresponding chloronitriles.
-
Step 2: Synthesis of 3-Amino-thiophene-2-carboxylates: The chloronitriles are then reacted with methyl 2-mercaptoacetate in the presence of a base, such as sodium methoxide (NaOMe), to yield the target 3-amino-thiophene-2-carboxylates. Yields for this step are typically in the range of 85-91%.
Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
This protocol outlines the formation of a key intermediate for further diversification.
-
A solution of 3-aminothiophene-2-carboxamide is cyclized using a formamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often under microwave irradiation, to construct the thieno[3,2-d]pyrimidin-4-one core.
-
The resulting thieno[3,2-d]pyrimidin-4-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chlorothieno[3,2-d]pyrimidine. This intermediate is highly reactive towards nucleophilic substitution.
Protocol 3: Suzuki Coupling for C-7 Arylation
This protocol describes a common method for introducing aryl groups at the 7-position of the scaffold.
-
A mixture of the 7-bromothieno[3,2-d]pyrimidine derivative (1 equivalent), an appropriate arylboronic acid (1.5 equivalents), cesium carbonate (3 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) is prepared in a degassed solvent system (e.g., DME/EtOH/H₂O).
-
The reaction mixture is heated under microwave irradiation at 150°C for 15 minutes.
-
After cooling, the reaction is quenched with a water/EtOAc mixture and extracted with EtOAc. The organic layers are combined, dried, and concentrated to yield the 7-arylthieno[3,2-d]pyrimidine product.[2]
Therapeutic Applications and Biological Activities
The thieno[3,2-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, making it a valuable starting point for the development of new therapeutic agents.
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have shown significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.
Many thieno[3,2-d]pyrimidine derivatives function as potent kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Overactivation is a common feature in many cancers. Thieno[3,2-d]pyrimidine-based inhibitors have been developed to target key kinases in this pathway, such as PI3K.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thieno[3,2-d]pyrimidine derivatives.
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): FAK is overexpressed in invasive cancers, while mutations in FLT3 are common in acute myeloid leukemia. Dual inhibitors based on the thieno[3,2-d]pyrimidine scaffold have been developed.
Caption: Dual inhibition of FAK and FLT3 by thieno[3,2-d]pyrimidine derivatives.
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Thieno[3,2-d]pyrimidine derivatives have been designed as potent CDK inhibitors.
Caption: Thieno[3,2-d]pyrimidine inhibitors block CDK-mediated cell cycle progression.
Antiproliferative Activity Data
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| 12 | A431 | 1.4 | [3] |
| NCI-H1975 | 1.2 | [3] | |
| Ramos | 0.6 | [3] | |
| SNU-16 | 2.6 | [3] | |
| 13 | Ramos | 3.9 | [3] |
| 14 | Ramos | 2.7 | [3] |
| 15 | Ramos | 8.0 | [3] |
| 16 | Ramos | 14.1 | [3] |
| 17 | Ramos | 6.4 | [3] |
| 3c | MCF-7 | 0.43-1.31 (range for several active compounds) | [4] |
| 5b | MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 5c | MCF-7 & MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 9d | MCF-7 & MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 10 | MCF-7 & MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 11b | MCF-7 & MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 13 | MCF-7 & MDA-MB-231 | 0.43-1.31 (range for several active compounds) | [4] |
| 17f | HCT-116 | 2.80 ± 0.16 | [5] |
| HepG2 | 4.10 ± 0.45 | [5] | |
| 13g | Various cancer cell lines | 7.592 ± 0.32 to 16.006 ± 0.58 (range) | [6] |
| 13h | Various cancer cell lines | 7.592 ± 0.32 to 16.006 ± 0.58 (range) | [6] |
| 13k | Various cancer cell lines | 7.592 ± 0.32 to 16.006 ± 0.58 (range) | [6] |
| 8b | VEGFR-2 | 0.005 | [7] |
| 8e | VEGFR-2 | 0.0039 | [7] |
| 5 | FLT3 | 32.435 ± 5.5 | [8] |
| 8 | FLT3 | 40.55 ± 6.3 | [8] |
| 9b | FLT3 | 39.61 ± 4.6 | [8] |
| 10 | FLT3 | 40.04 ± 5.5 | [8] |
| HY3 | RIPK2 | 0.011 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Thieno[3,2-d]pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2).
RIPK2 Signaling Pathway: RIPK2 is a crucial mediator in the NOD-like receptor signaling pathway, which plays a key role in the innate immune response. Inhibition of RIPK2 can dampen the inflammatory cascade.
Caption: Inhibition of the RIPK2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thieno[3,2-d]pyrimidine derivatives have shown promising activity against a range of bacteria by targeting essential bacterial enzymes.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. Thieno[3,2-d]pyrimidines can inhibit the ATPase activity of the GyrB subunit of DNA gyrase.
Caption: Thieno[3,2-d]pyrimidine derivatives inhibit bacterial DNA gyrase.
Antimicrobial Activity Data
| Compound | Organism | MIC (mg/L) | Reference |
| 1 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | [10] |
| 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | [10] |
| 9b | Aspergillus Fumigatus, Candida albicans, Saphylococcus aureus, Bacillis subtilis, Salmonella sp., Escherichia coli | Strong effect (qualitative) |
Key Experimental Assay Workflows
In Vitro Kinase Assay (Luminescent)
This workflow outlines a common method for assessing the inhibitory activity of thieno[3,2-d]pyrimidine derivatives against a target kinase.
References
- 1. theaspd.com [theaspd.com]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Thienopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to effectively mimic these structures and interact with a wide array of biological targets, particularly ATP-binding sites in enzymes like kinases.[1][2] This unique characteristic has propelled the thienopyrimidine core into the spotlight as a "privileged scaffold," leading to the development of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the thienopyrimidine core, with a focus on its applications in oncology, infectious diseases, and beyond. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize complex biological pathways and experimental workflows.
Biological Significance and Therapeutic Applications
The versatility of the thienopyrimidine scaffold is evident in its diverse pharmacological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic activities.[2][3][4] Several thienopyrimidine-based drugs have successfully entered the market or are in advanced stages of clinical development, underscoring the therapeutic potential of this remarkable heterocyclic system.[5][6]
Anticancer Activity
The most extensively studied application of thienopyrimidine derivatives is in the realm of oncology. Their ability to act as kinase inhibitors is a key driver of their anticancer efficacy.[1][5]
Kinase Inhibition:
Thienopyrimidine derivatives have been successfully designed to target a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Their mechanism often involves competitive binding to the ATP pocket of the kinase domain.
-
VEGFR/EGFR Inhibition: Many thienopyrimidine compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and growth.[1][7] For instance, some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2.[7]
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Novel thienopyrimidine series have been discovered as highly potent and selective PI3K inhibitors, demonstrating nanomolar efficacy.[8]
-
Aurora Kinase Inhibition: Aurora kinases are crucial for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells. Thienopyrimidine-based compounds have been identified as potent and selective inhibitors of Aurora kinases.[9]
Induction of Apoptosis and Cell Cycle Arrest:
Beyond kinase inhibition, thienopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, compound 5f , a novel thienopyrimidine derivative, was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells.[7] Another compound, 6j , demonstrated efficacy in various cancer cell lines by inducing apoptosis, oxidative stress, and mitotic catastrophe.[10]
The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR and the inhibitory action of thienopyrimidine derivatives.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of selected thienopyrimidine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | PC-3 (Prostate) | More potent than Doxorubicin | [11] |
| HCT-116 (Colon) | More potent than Doxorubicin | [11] | |
| 5d | PC-3 (Prostate) | More potent than Doxorubicin | [11] |
| HCT-116 (Colon) | More potent than Doxorubicin | [11] | |
| 9 | MCF-7 (Breast) | 27.83 | [12] |
| 12 | MCF-7 (Breast) | 29.22 | [12] |
| 13 | MCF-7 (Breast) | 22.52 | [12] |
| 14 | MCF-7 (Breast) | 22.12 | [12] |
| 5f | MCF-7 (Breast) | 1.73-fold more potent than Erlotinib | [7] |
| 6j | HCT116 (Colon) | 0.6 - 1.2 | [10] |
| OV2008 (Ovarian) | 0.6 - 1.2 | [10] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [10] | |
| LN-229 (Brain) | 0.6 - 1.2 | [10] | |
| Compound 5 | HT-29 (Colon) | < 10 | [13] |
| HepG-2 (Liver) | < 10 | [13] | |
| MCF-7 (Breast) | < 10 | [13] | |
| Compound 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [14] |
| MCF-7 (Breast) | 4.132 ± 0.5 | [14] |
Antimicrobial Activity
Thienopyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16] Their mechanism of action in microbes is still under investigation but may involve the inhibition of essential enzymes.
Antibacterial and Antifungal Activity:
Several studies have reported the synthesis of novel thienopyrimidine compounds with promising antimicrobial profiles. For instance, a series of newly synthesized thienopyrimidines were screened against Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains.[15] Some of these compounds displayed good activity, with compound 8 showing the best antimicrobial profile in one study.[15]
Quantitative Data on Antimicrobial Activity:
The following table summarizes the antimicrobial activity of selected thienopyrimidine derivatives.
| Compound | Microorganism | Activity | Reference |
| 5 | Various bacteria and fungi | Best antimicrobial activity among tested compounds | [15] |
| 8 | Various bacteria and fungi | Best antimicrobial activity among tested compounds | [15] |
| Various Derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Good activity | [15] |
| Various Derivatives | Pathogenic bacteria | Pronounced antimicrobial activity | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thienopyrimidine derivatives.
General Synthesis of Thienopyrimidine Derivatives
A common synthetic route to thieno[2,3-d]pyrimidines involves the cyclization of an appropriately substituted 2-aminothiophene derivative.[18][19]
Example Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one [19][20]
Materials:
-
2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (1a)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Aromatic amine (e.g., aniline)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][12]thieno[2,3-d]pyrimidin-4-one (8a): A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (1a, 2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[19]
-
The reaction mixture is allowed to cool to room temperature overnight.
-
The solid formed is filtered, washed with water, dried, and recrystallized from ethanol to yield the thienopyrimidinone derivative.[19]
-
Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidine (9): The thienopyrimidinone derivative (8a) is subjected to nucleophilic aromatic substitution with POCl₃ to yield the 4-chlorothienopyrimidine derivative.[19]
-
Synthesis of 4-Anilino-5,6,7,8-tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidine (10): The 4-chlorothienopyrimidine derivative (9) is then reacted with an aromatic amine (e.g., aniline) to yield the final 4-anilino derivative.[19]
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thienopyrimidine compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[12]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
The thienopyrimidine core structure represents a highly versatile and privileged scaffold in the field of drug discovery. Its inherent ability to mimic natural purines has led to the development of a multitude of biologically active compounds, particularly in the area of oncology. The extensive research into thienopyrimidine derivatives continues to yield novel compounds with potent and selective activities against various therapeutic targets. The synthetic accessibility and the potential for diverse functionalization of the thienopyrimidine ring system ensure that it will remain a focal point for medicinal chemists and drug development professionals for the foreseeable future. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic opportunities and lead to the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-2-methylthieno[3,2-d]pyrimidine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[3,2-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. It details its synthesis, chemical properties, and significant applications in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. This document includes detailed experimental protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, it visualizes the key signaling pathways, FMS and VEGFR-2, that are often targeted by derivatives of this compound.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, serving as a foundational core for a multitude of biologically active molecules. Its structural similarity to the native purine nucleobases allows for interaction with a wide range of biological targets. The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of this scaffold yields this compound, a highly versatile building block. The reactive chlorine atom at the C4 position is amenable to various nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| CAS Number | 319442-16-5 | [1] |
| Appearance | Solid | [1] |
| SMILES | Cc1nc(Cl)c2sccc2n1 | [1] |
| InChI Key | OSAOHHSXWALXET-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of the corresponding 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one precursor.
Synthesis Workflow
Experimental Protocol: Chlorination of 2-Methyl-3H-thieno[3,2-d]pyrimidin-4-one
This protocol is based on established procedures for the chlorination of related thienopyrimidinones.[2]
Materials:
-
2-Methyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq.) in phosphorus oxychloride (10-15 eq.) is heated at reflux for 20-24 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization from ethyl acetate to afford this compound.
Note: Due to the lack of specific literature reporting the yield for this exact transformation, yields for similar chlorinations of thienopyrimidinones are generally in the range of 60-80%.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
-
A singlet for the methyl protons (C2-CH₃) around δ 2.5-2.8 ppm.
-
Two doublets for the thiophene protons (H6 and H7) in the aromatic region, likely between δ 7.0 and 8.0 ppm, with a coupling constant characteristic of ortho-coupling in a thiophene ring (around 5 Hz).
Expected ¹³C NMR (in CDCl₃):
-
A signal for the methyl carbon around δ 20-25 ppm.
-
Signals for the thiophene carbons and the pyrimidine carbons in the aromatic region (δ 110-160 ppm).
Reactivity and Applications as a Building Block
The chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine core is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the rapid generation of diverse compound libraries for drug discovery programs.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl groups at the C4-position.
This protocol is an adaptation from procedures for Suzuki couplings on similar chloro-heterocyclic compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-phenyl-2-methylthieno[3,2-d]pyrimidine.
Note: Yields for Suzuki-Miyaura couplings on similar substrates can vary widely (40-90%) depending on the specific boronic acid and reaction conditions used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is instrumental in synthesizing anilino-thieno[3,2-d]pyrimidines, a common motif in kinase inhibitors.
This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of chloro-heterocycles.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Degassed toluene and aniline (1.2 eq.) are added.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give N-phenyl-2-methylthieno[3,2-d]pyrimidin-4-amine.
Note: Yields for Buchwald-Hartwig aminations are typically in the range of 50-95%, depending on the amine and specific catalytic system.
Application in Kinase Inhibitor Development
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The 4-substituted-2-methylthieno[3,2-d]pyrimidine core is a common feature in inhibitors targeting kinases like FMS (colony-stimulating factor 1 receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).
FMS Kinase Signaling Pathway
FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the context of cancer, FMS signaling is implicated in promoting tumor growth and metastasis by modulating the tumor microenvironment.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to block tumor neovascularization, thereby limiting tumor growth and metastasis.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-chloro substituent make it an ideal starting material for the generation of diverse compound libraries. The utility of this scaffold is particularly evident in the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the thieno[3,2-d]pyrimidine core.
References
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine nucleus, a fused heterocyclic system isosteric to purine, has emerged as a cornerstone in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. Its rigid, planar structure provides an ideal framework for the development of targeted inhibitors for a range of biological targets, particularly kinases. This technical guide provides a comprehensive review of the chemistry, biological applications, and experimental protocols associated with this versatile scaffold.
Chemistry and Synthesis of the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine ring system is primarily achieved through the cyclization of appropriately substituted 3-aminothiophene-2-carboxamide or 3-aminothiophene-2-carboxylate derivatives. The choice of cyclizing agent dictates the substitution pattern on the pyrimidine ring.
Synthesis of Thieno[3,2-d]pyrimidin-4-ones
A common route to thieno[3,2-d]pyrimidin-4-ones involves the condensation of 3-aminothiophene-2-carboxamides with one-carbon sources like formic acid or its derivatives.[1][2] For instance, the reaction of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides the corresponding thieno[3,2-d]pyrimidin-4-ones in good yields.[1]
Synthesis of Substituted Thieno[3,2-d]pyrimidines
Further functionalization of the thieno[3,2-d]pyrimidine core allows for the introduction of diverse substituents to modulate biological activity. A key intermediate, 4-chlorothieno[3,2-d]pyrimidine, is often generated by treating the corresponding thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][3] This activated intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alcohols, and thiols to yield a library of 4-substituted derivatives.[4] Additionally, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions.[4]
Table 1: Selected Synthetic Protocols for Thieno[3,2-d]pyrimidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| 3-Amino-5-arylthiophene amide | HCOOH, H₂SO₄, 50°C, overnight | 6-Arylthieno[3,2-d]pyrimidin-4-one | 76-98 | [1] |
| 6-Arylthieno[3,2-d]pyrimidin-4-one | POCl₃, microwave (95°C, 80W, 20 min) | 4-Chloro-6-arylthieno[3,2-d]pyrimidine | 98-99 | [1] |
| 4-Chloro-6-arylthieno[3,2-d]pyrimidine | MeONa in MeOH, DMF, rt, 2 h | 4-Methoxy-6-arylthieno[3,2-d]pyrimidine | 40-91 | [1] |
| 4-Chlorothieno[3,2-d]pyrimidine | Secondary amines, Suzuki coupling with aryl/heteroaryl boronic acids | 4-Amino-7-aryl/heteroarylthieno[3,2-d]pyrimidines | - | [4] |
| 3-Amino-thiophene-2-carboxylate | Lactams, POCl₃, dioxane, reflux; then Lawesson's reagent | Tricyclic thieno[3,2-d]pyrimidin-thiones | 88-99 | [5] |
Biological Applications and Key Molecular Targets
The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[6] Overexpression of FAK is associated with increased metastasis and poor prognosis in several cancers. Numerous thieno[3,2-d]pyrimidine derivatives have been identified as potent FAK inhibitors, with some exhibiting IC₅₀ values in the nanomolar range.[6][7]
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] The thieno[3,2-d]pyrimidine core has been successfully utilized to develop selective inhibitors of PI3K isoforms, particularly the delta (δ) isoform, which is primarily expressed in hematopoietic cells and is a validated target in B-cell malignancies.[9][10]
Other Kinases: The therapeutic potential of thieno[3,2-d]pyrimidines extends to other kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDK7 have been developed for the treatment of triple-negative breast cancer.
-
Janus Kinases (JAKs): Covalent inhibitors of JAK3 have shown promise for the treatment of B-cell lymphoma.[11]
-
FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors of FAK and FLT3 have been identified, which are effective against drug-resistant FLT3 mutants.[7]
Table 2: Inhibitory Activities of Representative Thieno[3,2-d]pyrimidine Derivatives against Various Kinases
| Compound Reference | Target Kinase(s) | IC₅₀ (nM) | Cell Line / Assay | Reference(s) |
| Compound 26 | FAK | 9.7 | In vitro kinase assay | [7] |
| FLT3-D835Y | 0.5 | In vitro kinase assay | [7] | |
| Compound 10b | PI3Kδ | 112 | Biochemical assay | [10] |
| BRD4-BD1 | 19 | Biochemical assay | [10] | |
| Compound 9a | JAK3 | 1.9 | In vitro kinase assay | [11] |
| Compound 9g | JAK3 | 1.8 | In vitro kinase assay | [11] |
| Compound 20 | CDK7 | Potent (data not specified) | MDA-MB-453 cells | [12] |
| Compound 26f | FAK | - | U-87MG, A-549, MDA-MB-231 | [6] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Thieno[3,2-d]pyrimidine derivatives have been discovered that inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis.[5] Some of these compounds exhibit potent antiproliferative activity with IC₅₀ values in the nanomolar range and can overcome multidrug resistance.[5]
Table 3: Antiproliferative Activity of Thieno[3,2-d]pyrimidine-based Tubulin Inhibitors
| Compound Reference | IC₅₀ (nM) | Cell Line | Mechanism | Reference(s) |
| Compound 13 | ~1 | SKOV3 | Colchicine-binding site inhibitor | [5] |
| Compound 25d | ~1 | SKOV3 | Colchicine-binding site inhibitor | [5] |
Other Biological Activities
The biological scope of thieno[3,2-d]pyrimidines also includes:
-
Sirtuin Inhibition: Pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency have been identified.
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: These compounds have been explored as potential treatments for osteoporosis.[1]
-
Anti-infective Agents: The scaffold has shown promise in the development of antibacterial, antifungal, antiparasitic, and antiviral agents.[2]
-
Antiproliferative Activity: Halogenated derivatives have demonstrated antiproliferative activity against various cancer cell lines.[13]
Key Signaling Pathways and Experimental Workflows
The development of thieno[3,2-d]pyrimidine-based therapeutics is guided by a deep understanding of the signaling pathways they modulate.
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ThienoPyrimidinone [label="Thieno[3,2-d]pyrimidine\nInhibitors", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; AKT -> Survival; mTORC1 -> Proliferation; ThienoPyrimidinone -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Invisible edges for alignment edge [style=invis]; PIP2 -> PI3K; } .enddot Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
// Nodes CytokineReceptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ThienoPyrimidinone [label="Thieno[3,2-d]pyrimidine\nInhibitors", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];
// Edges CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus; Nucleus -> GeneTranscription; ThienoPyrimidinone -> JAK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Invisible edges for alignment edge[style=invis]; JAK -> STAT_dimer; } .enddot Caption: JAK-STAT Signaling Pathway Inhibition.
// Nodes Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration\n& Adhesion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ThienoPyrimidinone [label="Thieno[3,2-d]pyrimidine\nInhibitors", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];
// Edges Integrin -> FAK [label="Activates"]; FAK -> Src [label="Recruits &\nActivates"]; Src -> FAK [label="Phosphorylates"]; FAK -> Downstream; Downstream -> Migration; ThienoPyrimidinone -> FAK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Caption: FAK Signaling Pathway Inhibition.
Experimental Workflow for Inhibitor Discovery
// Nodes Synthesis [label="Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical [label="Biochemical Assays\n(e.g., Kinase Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular [label="Cell-based Assays\n(e.g., Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Optimization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Biochemical; Biochemical -> Cellular; Cellular -> SAR; SAR -> Synthesis [label="Iterative Design"]; SAR -> Lead; } .enddot Caption: Drug Discovery Workflow.
Detailed Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
A representative procedure involves the initial synthesis of a 4-chlorothieno[3,2-d]pyrimidine intermediate. To a solution of the corresponding thieno[3,2-d]pyrimidin-4-one in an appropriate solvent such as acetonitrile, phosphorus oxychloride (POCl₃) is added, often in the presence of a base like N,N-dimethylaniline.[3] The reaction mixture is heated, and upon completion, quenched with water. The resulting 4-chloro intermediate is then subjected to nucleophilic substitution with a desired amine or alcohol in a suitable solvent like DMF or ethanol, often with the addition of a base such as potassium carbonate, to afford the final 4-substituted product.[3]
In Vitro Tubulin Polymerization Inhibition Assay
The effect of thieno[3,2-d]pyrimidine derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.[11] Purified tubulin is incubated in a polymerization buffer containing GTP and a fluorescent reporter that binds to polymerized microtubules. The test compound is added at various concentrations. The polymerization is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a microplate reader.[7][11] Known tubulin inhibitors and stabilizers (e.g., nocodazole and paclitaxel) are used as controls. The IC₅₀ value is determined by plotting the rate of polymerization against the compound concentration.
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a highly privileged core in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective inhibitors of a wide range of biological targets. The wealth of synthetic methodologies allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models of cancer and other diseases underscores their significant therapeutic potential. Continued exploration of this remarkable scaffold is poised to yield novel and effective therapeutic agents for a variety of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 4-Chloro-2-methylthieno[3,2-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibition and anti-cancer properties. The 4-chloro-2-methylthieno[3,2-d]pyrimidine intermediate is a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs.
The primary synthetic strategy involves a two-step sequence: the construction of the 2-methylthieno[3,2-d]pyrimidin-4(3H)-one core, followed by a chlorination reaction to install the reactive chloro group at the 4-position. The choice of reagents and reaction conditions for the chlorination step is critical to ensure high yield and purity of the final product. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent for this transformation. Subsequent diversification of the 4-chloro intermediate can be readily achieved through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, further expanding the chemical space for drug development. Careful control of reaction parameters and purification techniques are essential for the successful synthesis of these valuable intermediates and their derivatives.
Synthetic Workflow
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with applications in oncology, infectious diseases, and neurology.[1][2] The 4-chloro-2-methylthieno[3,2-d]pyrimidine is a key intermediate in the synthesis of diverse libraries of thieno[3,2-d]pyrimidine derivatives. The chlorine atom at the C4-position is highly susceptible to nucleophilic aromatic substitution, providing a versatile handle for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).[3][4]
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound, including detailed experimental protocols, tabulated data of representative reactions, and visual diagrams of reaction pathways and workflows.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride at the 4-position of the thieno[3,2-d]pyrimidine ring by a nucleophile. This reaction is typically facilitated by a base in a suitable solvent.
Caption: General scheme of nucleophilic substitution at the C4-position.
Applications in Drug Discovery
The versatility of the nucleophilic substitution reaction on the this compound core has been exploited to synthesize compounds with a wide range of biological activities.
-
Anticancer Agents: A variety of 4-amino substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (L1210).[4][5] Some derivatives have shown potent apoptosis-inducing capabilities.[6]
-
Antimalarial Agents: 4-substituted thieno[3,2-d]pyrimidines have been investigated as dual-stage antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of Plasmodium parasites.[3]
-
Kinase Inhibitors: The thieno[3,2-d]pyrimidine scaffold is a key component of inhibitors for various kinases, such as PI3K, which are important targets in cancer therapy.[1]
-
Antimicrobial Agents: Certain thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial properties.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methylthieno[3,2-d]pyrimidine Derivatives
This protocol describes a general procedure for the reaction of this compound with various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., N-methylpiperazine, morpholine, aniline)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-20 mL per mmol of substrate), add the desired amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from 2 to 18 hours depending on the amine used.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 4-amino-2-methylthieno[3,2-d]pyrimidine derivative.
Caption: Workflow for the synthesis of 4-amino derivatives.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-2-methylthieno[3,2-d]pyrimidine Derivatives
This protocol outlines the reaction with alcohols and phenols.
Materials:
-
This compound
-
Appropriate alcohol or phenol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or the corresponding alcohol as solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (if using NaH)
Procedure (using Sodium Alkoxide/Phenoxide):
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, add the desired alcohol or phenol (1.1-1.5 eq) to a suspension of sodium hydride (1.2-1.5 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 30 minutes).
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the freshly prepared alkoxide/phenoxide solution.
-
Heat the reaction mixture to 60-130 °C and monitor by TLC. Reaction times can range from 3 to 22 hours.[3]
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Thio-2-methylthieno[3,2-d]pyrimidine Derivatives
This protocol details the reaction with thiols.
Materials:
-
This compound
-
Appropriate thiol or thiophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the desired thiol or thiophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature (or with gentle heating if necessary) and monitor by TLC. These reactions are often rapid, completing within 1-2 hours.[3]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Nucleophilic Substitution with Amines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-methylpiperazine | TEA | Ethanol | Reflux | 4 | 75 | [7] |
| 2 | Morpholine | TEA | Ethanol | Reflux | 5 | 82 | [1][7] |
| 3 | Aniline | DIPEA | Isopropanol | 80 | 18 | 68 | [3] |
| 4 | L-Phenylalanine | - | - | - | - | - | [8] |
| 5 | Benzylamine | TEA | Ethanol | Reflux | 6 | 78 | [7] |
Table 2: Nucleophilic Substitution with O- and S-Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium methoxide | - | Methanol | 60 | 6 | 85 | [9] |
| 2 | Phenol | K2CO3 | DMF | 130 | 3 | 65 | [3] |
| 3 | Thiophenol | K2CO3 | DMF | 30 | 1.5 | 92 | [3] |
| 4 | Sodium thiophenoxide | - | - | - | - | - | [10] |
Note: Yields are representative and may vary based on specific substrates and reaction scales.
Conclusion
The nucleophilic substitution of the 4-chloro group in this compound is a robust and high-yielding reaction, providing access to a vast chemical space of 4-substituted derivatives. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and exploration of novel thieno[3,2-d]pyrimidine-based compounds with therapeutic potential. The straightforward nature of these reactions makes them amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methylthieno[3,2-d]pyrimidine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-methylthieno[3,2-d]pyrimidine with a variety of boronic acids. This reaction is a pivotal method for the synthesis of novel 4-substituted-2-methylthieno[3,2-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds.
The thieno[3,2-d]pyrimidine core is a key pharmacophore found in molecules targeting a range of diseases. The ability to functionalize the C4 position through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1] The reactivity of the C-Cl bond in this compound is enhanced by the electron-deficient nature of the pyrimidine ring, making it a suitable substrate for this transformation.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the Suzuki coupling of this compound with various boronic acids, compiled from literature precedents on structurally related thienopyrimidines and dichloropyrimidines.[2][3]
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | ~80 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (1M aq.) (3) | THF | Reflux, 12 h | 67[2] |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 79[3] |
| 4 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 80 °C, 18 h | High |
| 5 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | KF (3) | THF | 50 °C, 12 h | Moderate[4] |
Yields are approximate and based on similar substrates; optimization for this compound may be required.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (2:1), THF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube for microwave)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent to the flask.
-
The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the specified time (ranging from 15 minutes to 24 hours).[1] For microwave-assisted reactions, the mixture is heated to 100-140 °C for 10-30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methylthieno[3,2-d]pyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors utilizing 4-Chloro-2-methylthieno[3,2-d]pyrimidine as a key starting material. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purine and enabling the design of potent and selective kinase inhibitors.
Application Notes
The this compound core is a versatile building block for the synthesis of a wide range of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of diverse functionalities to target the ATP-binding sites of various kinases. This scaffold has been successfully employed to develop inhibitors for several important kinase targets implicated in cancer and inflammatory diseases, including FMS-like tyrosine kinase 3 (FMS), Cyclin-Dependent Kinase 7 (CDK7), Janus Kinase 3 (JAK3), and Phosphoinositide 3-kinase delta (PI3Kδ).
The general workflow for the synthesis of these inhibitors involves the reaction of the this compound core with a suitable nucleophile or coupling partner. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Workflow
Development of Anticancer Agents from 4-Chloro-2-methylthieno[3,2-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel anticancer agents derived from the versatile starting material, 4-Chloro-2-methylthieno[3,2-d]pyrimidine. This thienopyrimidine scaffold serves as a crucial building block for the synthesis of potent kinase inhibitors, leveraging its structural similarity to the purine core of ATP. The protocols outlined below cover the synthesis of lead compounds, in vitro evaluation of their anticancer activity, and analysis of their mechanism of action through key signaling pathways.
Overview: Targeting Cancer with Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines. This structural feature allows derivatives to effectively compete with ATP for the binding sites of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis. The chloro-substituent at the 4-position of this compound is a chemically reactive site, making it an ideal starting point for the synthesis of a diverse library of 4-substituted derivatives. Notably, derivatives of the thieno[3,2-d]pyrimidine scaffold have shown significant inhibitory activity against key oncogenic kinases such as PI3K, mTOR, and JAK3.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 2-methylthieno[3,2-d]pyrimidine derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.
Table 1: Cytotoxic Activity of 4-Amino-2-methylthieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | MCF-7 (Breast) | 0.00204 | [1] |
Note: The exceptionally low IC50 value for compound 4a suggests significant potency against the MCF-7 breast cancer cell line.
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9a | JAK3 | 1.9 | [2] |
| 9g | JAK3 | 1.8 | [2] |
Note: Compounds 9a and 9g demonstrate potent and selective inhibition of JAK3, a key kinase in the JAK/STAT signaling pathway.
Experimental Protocols
General Synthesis of 4-Amino-2-methylthieno[3,2-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of 4-amino-substituted-2-methylthieno[3,2-d]pyrimidines from the starting material this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperazine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-Dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-substituted-amino-2-methylthieno[3,2-d]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in a complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase (e.g., PI3K, JAK3).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Include a no-enzyme control, a positive control (a known inhibitor of the kinase), and a vehicle control (DMSO).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the development of anticancer agents from this compound.
Caption: Workflow for anticancer agent development.
References
Application Notes and Protocols for the Synthesis of 4-Amino-Substituted Thieno[3,2-d]pyrimidines
This document provides detailed protocols for the synthesis of 4-amino-substituted thieno[3,2-d]pyrimidines, a class of heterocyclic compounds with significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure is a bioisostere of purines, allowing these compounds to interact with various biological targets, such as kinases.[2] The protocols outlined below describe a common and effective multi-step synthetic route, starting from a substituted 2-aminothiophene precursor.
General Synthetic Strategy
The synthesis of 4-amino-substituted thieno[3,2-d]pyrimidines is typically achieved through a three-to-four-step sequence. The general workflow involves the construction of the fused pyrimidine ring, followed by the functionalization of the 4-position.
-
Cyclization: A substituted 2-aminothiophene-3-carboxamide or carboxylate is cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one core. This is often achieved by heating with reagents like urea or formamide.[3][4][5]
-
Chlorination: The resulting pyrimidinone is converted into a more reactive 4-chlorothieno[3,2-d]pyrimidine intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6] This step is crucial for enabling the introduction of various substituents at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro group is displaced by a primary or secondary amine to yield the final 4-amino-substituted thieno[3,2-d]pyrimidine derivative.[5][7] This reaction can be catalyzed by either acid or base, depending on the nature of the amine nucleophile.[8]
Experimental Protocols
The following protocols provide detailed methodologies for each key step in the synthesis.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Core Structure)
This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate with urea to form the pyrimidine-dione core, which can then be further functionalized.
-
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
-
Procedure: [9]
-
Combine methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1.0 mol) in a round-bottom flask.
-
Heat the mixture to 190-200°C for 2-4 hours.[3][4][9] The reaction mixture will melt and then solidify.
-
Allow the reaction to cool to room temperature.
-
Treat the resulting solid with a sodium hydroxide solution to dissolve it, then acidify with a suitable acid (e.g., sulfuric acid) to precipitate the product.[3]
-
Collect the precipitate by filtration, wash with water, and dry to obtain the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate)
This protocol details the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the highly reactive 4-chloro intermediate.
-
Materials:
-
Procedure: [6]
-
In a round-bottom flask, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1 eq.) in acetonitrile.
-
If desired, add N,N-dimethylaniline (0.7 eq.) as a catalyst.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add phosphorus oxychloride (POCl₃, approx. 5.5 eq.) to the cooled solution over 1-2 hours.
-
After the addition is complete, remove the ice bath and heat the mixture to 80-85°C. Stir for 18 hours.[6]
-
Cool the reaction mixture to approximately 40°C and carefully quench by pouring it into ice water.
-
Stir for 2 hours to allow the product to precipitate fully.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the 4-chlorothieno[3,2-d]pyrimidine.
-
Protocol 3: Synthesis of 4-Amino-Substituted Thieno[3,2-d]pyrimidines (Final Product)
The 4-chloro intermediate can be substituted with a variety of amines using either base-promoted or acid-catalyzed SNAr reactions.[8]
Method A: Base-Promoted SNAr
-
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (1 eq.)
-
Desired amine (1 eq.)
-
Potassium carbonate (K₂CO₃, 1 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Sealed vial or pressure tube
-
-
Procedure: [8]
-
In a sealed vial, dissolve the 4-chlorothieno[3,2-d]pyrimidine, the desired amine, and K₂CO₃ in DMSO.
-
Seal the vial and heat the reaction mixture to 100°C for 12 hours.
-
After cooling, concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and wash sequentially with 5% aqueous acetic acid, water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Method B: Acid-Catalyzed SNAr
-
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (1 eq.)
-
Desired amine (1 eq.)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Tetrahydrofuran (THF) and 2-Propanol (IPA) mixture (e.g., 3:1)
-
Sealed vial or pressure tube
-
-
Procedure: [8]
-
In a sealed vial, dissolve the 4-chlorothieno[3,2-d]pyrimidine and the desired amine in a 3:1 solution of THF:IPA.
-
Add a single drop of concentrated HCl (12 M).
-
Seal the vial and heat the solution at 70°C for 24 hours.
-
After cooling, concentrate the reaction mixture to dryness.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as necessary.
-
Data Presentation
The following tables summarize representative yields and biological activities for various synthesized compounds.
Table 1: Synthesis and Yields of Representative 4-amino-substituted Thieno[3,2-d]pyrimidines.
| Compound ID | Starting Amine | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 7 | 4-Fluorobenzylamine | Base (K₂CO₃) | DMSO | 100 | 12 | 70 | [8] |
| 12 | 4-Methoxybenzylamine | Acid (HCl) | THF:IPA | 70 | 24 | 48 | [8] |
| 19 | 4-(tert-butyl)phenethylamine | Base (K₂CO₃) | DMSO | 100 | 12 | 65 | [8] |
| 10c | Propylamine | Base (Na₂CO₃) | EtOH | 35 | 72 | 77 | [6] |
| 5 | Morpholine | - | Ethanol | 78 | 5 | 43 |[2] |
Table 2: Biological Activity of Selected 4-amino-substituted Thieno[3,2-d]pyrimidines.
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 19 | M. tuberculosis Cyt-bd | ATP Depletion | 6 - 18 | [8] |
| 3j | h-NTPDase1 | Hydrolytic Activity | 0.62 | [7] |
| 4d | h-NTPDase2 | Hydrolytic Activity | 0.33 | [7] |
| 4c | h-NTPDase3 | Hydrolytic Activity | 0.13 | [7] |
| B7 | H1975 Cancer Cells | Cell Viability | 0.023 | [4] |
| 6 | MCF-7 Cancer Cells | Cytotoxicity | 11.17 |[10] |
Signaling Pathway Context
Many thieno[3,2-d]pyrimidine derivatives function as kinase inhibitors.[1] They often target pathways like the PI3K/Akt or EGFR signaling cascades, which are crucial for cell growth and survival and are frequently deregulated in cancer.[2] The diagram below illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijacskros.com [ijacskros.com]
- 10. tandfonline.com [tandfonline.com]
The Versatile Scaffold: 4-Chloro-2-methylthieno[3,2-d]pyrimidine in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 4-Chloro-2-methylthieno[3,2-d]pyrimidine is a cornerstone intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 4-position, provide a versatile handle for medicinal chemists to introduce various functionalities, leading to the development of potent and selective therapeutic agents. This application note delves into the synthesis, key applications, and biological evaluation of derivatives of this compound, offering detailed protocols for researchers and drug development professionals.
A Gateway to Potent Biological Activity
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This inherent similarity allows derivatives to interact with a multitude of biological targets, most notably protein kinases, which play a crucial role in cellular signaling pathways. The introduction of a methyl group at the 2-position and a chloro group at the 4-position of this scaffold creates a privileged starting material for the synthesis of targeted therapies. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Applications in Oncology and Beyond
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology. By targeting key signaling proteins that are often dysregulated in cancer, these compounds can inhibit tumor growth, induce apoptosis (programmed cell death), and prevent metastasis.
Kinase Inhibition: A Major Avenue of Exploration
A significant body of research has focused on the development of kinase inhibitors based on the thieno[3,2-d]pyrimidine scaffold. These small molecules can compete with ATP for binding to the active site of kinases, thereby blocking their enzymatic activity and disrupting downstream signaling cascades that are essential for cancer cell proliferation and survival.
Table 1: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Thieno[3,2-d]pyrimidine Derivatives | FMS | 2 | Human Breast Adenocarcinoma | [1] |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | 2800 - 4100 | HCT-116, HepG2 | [2] |
| Thieno[3,2-d]pyrimidine Derivatives | CDK7 | Lead compound 36 showed strong in vitro inhibitory activity | Triple Negative Breast Cancer | [3] |
Note: While some data pertains to the isomeric thieno[2,3-d]pyrimidine scaffold, it highlights the broader potential of thienopyrimidines as kinase inhibitors.
Induction of Apoptosis via Tubulin Polymerization Inhibition
Beyond kinase inhibition, certain 4-anilino-N-methylthieno[3,2-d]pyrimidine derivatives have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization.[4] Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, ultimately leading to their demise.
Table 2: Apoptosis-Inducing Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Activity | EC50 (µM) | Cell Line | Reference |
| 4-Anilino-N-methylthieno[3,2-d]pyrimidine (5d) | Apoptosis Induction | 0.008 | T47D Human Breast Cancer | [4] |
| 4-Anilino-N-methylthieno[2,3-d]pyrimidine (5e) | Apoptosis Induction | 0.004 | T47D Human Breast Cancer | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from a suitable 3-aminothiophene-2-carboxylate derivative.
Step 1: Synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol is adapted from methods for the synthesis of related thieno[3,2-d]pyrimidin-4(3H)-ones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminothiophene-2-carboxylate in an excess of acetamidine hydrochloride.
-
Reaction Conditions: Heat the mixture to reflux in a suitable solvent such as ethanol or isopropanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 2-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol is based on general chlorination procedures for similar heterocyclic systems.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylthieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Addition of Base: Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully remove the excess POCl₃ under reduced pressure. Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Biological Assay Protocols
MTT Cell Proliferation Assay
This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a stock solution of the test compound in DMSO.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Signaling Pathways and Workflows
To visualize the mechanism of action of drugs derived from this compound, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition by thieno[3,2-d]pyrimidine derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its straightforward derivatization and the potent biological activities of its analogs, particularly in the realm of oncology, underscore its importance. The continued exploration of this scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles, offering hope for the treatment of various diseases.
References
Application Notes and Protocols: 4-Chloro-2-methylthieno[3,2-d]pyrimidine in the Synthesis of JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a pivotal role in intracellular signaling pathways that govern immune cell development, activation, and function. Dysregulation of the JAK/STAT signaling cascade is implicated in a variety of autoimmune diseases and hematological malignancies, making JAK3 a compelling therapeutic target. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-2-methylthieno[3,2-d]pyrimidine as a key intermediate in the synthesis of novel JAK3 inhibitors.
Application Notes
This compound serves as a versatile starting material for the synthesis of a diverse library of JAK3 inhibitors. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the thieno[3,2-d]pyrimidine core. The chlorine atom at this position is readily displaced by various nucleophiles, most commonly amines, to introduce a wide range of substituents. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
A particularly successful strategy has been the introduction of a piperazine moiety, which can be further functionalized. For instance, the incorporation of an acryloyl group onto the piperazine ring has led to the development of potent covalent irreversible inhibitors that target a non-catalytic cysteine residue near the ATP-binding site of JAK3, thereby achieving high selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (Intermediate 2)
This protocol describes the nucleophilic substitution of the chlorine atom in this compound with piperazine.
Materials:
-
This compound (1.0 eq)
-
Piperazine (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add piperazine (3.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol gradient) to afford 2-methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine as a solid.
Expected Yield: 75-85%
Protocol 2: Synthesis of N-(1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)acrylamide (A Covalent JAK3 Inhibitor)
This protocol details the acylation of an amino-piperidine substituted thienopyrimidine with acryloyl chloride to generate a covalent inhibitor. Note: This is an illustrative example; the specific amine may vary based on the desired final compound.
Materials:
-
tert-butyl 4-amino-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-1-carboxylate (Intermediate synthesized similarly to Protocol 1) (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 4-amino-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The subsequent deprotection of the Boc group can be achieved using standard conditions (e.g., trifluoroacetic acid in DCM).
-
Purify the final product by silica gel column chromatography or preparative HPLC to yield the desired covalent JAK3 inhibitor.
Expected Yield: 60-70%
Data Presentation
The following table summarizes the in vitro biological activity of representative thieno[3,2-d]pyrimidine-based JAK3 inhibitors.
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM) (Ramos cells) | Reference |
| 9a | >1000 | >1000 | 1.9 | >1000 | 0.8 | [1] |
| 9g | >1000 | >1000 | 1.8 | >1000 | 1.2 | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
Mandatory Visualization
Caption: Synthetic workflow for a covalent JAK3 inhibitor.
Caption: JAK3-STAT signaling pathway and inhibition.
References
Cell-Based Assays for Thienopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the biological activity of thienopyrimidine derivatives. Thienopyrimidines are a class of heterocyclic compounds with a privileged scaffold that has demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. These protocols are designed to guide researchers in the initial screening and characterization of novel thienopyrimidine compounds.
Application Note 1: Anticancer Activity Screening
Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The following assays are fundamental for assessing the cytotoxic and antiproliferative effects of thienopyrimidine derivatives on cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected thienopyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Thienopyrimidine 4x | EGFR Tyrosine Kinase Inhibitor | HL-60 (Leukemia) | MTT Assay | 10.2 ± 0.20 | Doxorubicin | 1.08 ± 0.12 |
| Compound 5b | Not Specified | PC-3 (Prostate) | Not Specified | More potent than DOX | Doxorubicin | Not Specified |
| Compound 5b | Not Specified | HCT-116 (Colon) | Not Specified | More potent than DOX | Doxorubicin | Not Specified |
| Compound 11n | VEGFR-2 Inhibition | MCF-7 (Breast) | MTT Assay | 2.67 | Sorafenib | Not Specified |
| Compound 11n | VEGFR-2 Inhibition | SW-480 (Colon) | MTT Assay | 6.84 | Sorafenib | Not Specified |
| Compound 11n | VEGFR-2 Inhibition | HEPG-2 (Liver) | MTT Assay | 7.20 | Sorafenib | Not Specified |
| Compound 6j | Oxidative Stress, Apoptosis, Mitotic Catastrophe | HCT116 (Colon) | Not Specified | 0.6 - 1.2 | - | - |
| Compound 6j | Oxidative Stress, Apoptosis, Mitotic Catastrophe | OV2008 (Ovarian) | Not Specified | 0.6 - 1.2 | - | - |
| Compound 9a | FLT3 Inhibitor | HepG-2 (Liver) | MTT Assay | 6.62 | Doxorubicin | 13.915 |
| Compound 5f | Dual EGFR/VEGFR-2 Inhibitor | MCF-7 (Breast) | Not Specified | More potent than erlotinib and doxorubicin | Erlotinib, Doxorubicin | Not Specified |
Experimental Protocols: Anticancer Assays
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing the cytotoxic effects of thienopyrimidine compounds on cancer cell lines.[1] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Thienopyrimidine compounds dissolved in DMSO
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in culture medium. A typical concentration range is 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 to 72 hours at 37°C.[2]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Shake the plates for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis (programmed cell death) induced by thienopyrimidine derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cells treated with thienopyrimidine compounds
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[2]
-
-
Cell Harvesting:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.[3]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Protocol 3: Cell Cycle Analysis
This protocol allows for the quantitative analysis of cell cycle distribution in cancer cells treated with thienopyrimidine compounds using propidium iodide (PI) staining and flow cytometry.[4][5]
Materials:
-
Cancer cells treated with thienopyrimidine compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cancer cells with the desired concentrations of the thienopyrimidine compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.[5]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application Note 2: Kinase Inhibition Assays
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. A luminescence-based kinase assay is a common method to screen for and characterize kinase inhibitors.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases (fold) |
| THP-001 | PI3Kα | 15.2 ± 1.3 | 50 (vs. mTOR) |
| THP-003 | EGFR | 8.9 ± 0.9 | >1000 (vs. VEGFR-2) |
| THP-003 | VEGFR-2 | 25.4 ± 2.1 | >1000 (vs. EGFR) |
| Compound 5f | EGFR | < Erlotinib | - |
| Compound 5f | VEGFR-2 | 1230 | - |
Protocol 4: Luminescence-Based Kinase Inhibition Assay
This protocol provides a general framework for a biochemical kinase inhibition assay using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Thienopyrimidine compounds in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the thienopyrimidine compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase, substrate, and assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are common targets of thienopyrimidine derivatives.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 4-Chloro-2-methylthieno[3,2-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-Chloro-2-methylthieno[3,2-d]pyrimidine analogs and related thienopyrimidine derivatives as potential therapeutic agents, particularly in the context of cancer research. The protocols detailed below are foundational for assessing the cytotoxic and mechanistic properties of these compounds.
Introduction
Thienopyrimidines, including this compound analogs, are synthetic heterocyclic compounds that are structurally similar to purines, making them excellent candidates for the design of kinase inhibitors.[1] Various derivatives of the thienopyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting a range of protein kinases involved in cell proliferation and survival, such as FLT3, PI3K, VEGFR-2, and Tie-2.[2][3][4][5] The in vitro evaluation of novel analogs is a critical first step in the drug discovery pipeline to determine their potency, selectivity, and mechanism of action.
Data Presentation: Biological Activity of Thienopyrimidine Analogs
The following tables summarize the in vitro biological activities of various thienopyrimidine analogs from published studies. This data provides a comparative reference for newly synthesized compounds.
Table 1: Kinase Inhibitory Activity of Thienopyrimidine Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 10a | FLT3 | 17.83 ± 3.8 | [2] |
| 9a | FLT3 | 20.4 ± 2.8 | [2] |
| 12 | FLT3 | 27.22 ± 5.6 | [2] |
| 6g | PI3Kα | 0.0007 (nM) | [3] |
| 6k | PI3Kα | 0.0006 (nM) | [3] |
| 4c | VEGFR-2 | 0.075 | [1] |
| 3b | VEGFR-2 | 0.126 | [1] |
| 4c | AKT | 4.60 | [1] |
| 3b | AKT | 6.96 | [1] |
| 21 | FMS (CSF-1R) | 0.002 | [6] |
| TP-S1-68 | TIE-2 | 0.149 | [5] |
Table 2: Cytotoxic Activity of Thienopyrimidine Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 9a | HT-29 (Colon) | 1.21 ± 0.34 | [2] |
| 9a | HepG-2 (Liver) | 6.62 ± 0.7 | [2] |
| 9a | MCF-7 (Breast) | 7.2 ± 1.9 | [2] |
| 9b | HT-29 (Colon) | 0.85 ± 0.16 | [2] |
| 11 | MCF-7 (Breast) | 7.537 ± 0.07 | [2] |
| Doxorubicin | HT-29 (Colon) | 1.4 ± 1.16 | [2] |
| Doxorubicin | HepG-2 (Liver) | 13.915 ± 2.2 | [2] |
| Doxorubicin | MCF-7 (Breast) | 8.43 ± 0.5 | [2] |
| 3b | HepG2 (Liver) | 3.105 | [5] |
| 3b | PC-3 (Prostate) | 2.15 | [5] |
| 4c | HepG2 (Liver) | 3.023 | [5] |
| 4c | PC-3 (Prostate) | 3.12 | [5] |
| 8d | HCT-116 (Colon) | 2.65 | [7] |
| 3b | MCF-7 (Breast) | 9.74 ± 0.13 | [8] |
| 3b | MDA-MB-231 (Breast) | 4.45 ± 0.31 | [8] |
| 4bi | MCF-7 (Breast) | 6.17 ± 1.3 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines or compound characteristics.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9]
Materials:
-
Thienopyrimidine analog stock solutions (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a no-cell control (medium only for background subtraction). Incubate for 48-72 hours.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Add 100-150 µL of solubilization solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well plates or T25 flasks
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and treat with the thienopyrimidine analog (at concentrations around the IC50 value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Wash the cells once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[15] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Materials:
-
Phosphate Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the thienopyrimidine analog and vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells and minimize clumping.[17]
-
Incubation: Incubate the cells on ice for at least 30 minutes or at 4°C for up to several weeks.[17]
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer using a linear scale for the PI channel. Gate out doublets using pulse width or area vs. height.[17] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Thienopyrimidine derivatives frequently target receptor tyrosine kinases (RTKs), inhibiting downstream signaling pathways that control cell proliferation and survival.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway by thienopyrimidine analogs.
Experimental Workflow Diagrams
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of chalcone analogues containing a thieno[2,3-d]pyrimidin-2-yl group as the A-ring or B-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective strategy for synthesizing this compound involves a two-stage process. The first stage is the construction of the core heterocyclic structure, 2-methylthieno[3,2-d]pyrimidin-4(3H)-one. This is often achieved through the versatile Gewald reaction to synthesize a substituted 2-aminothiophene, which is then cyclized. The second stage is the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What are the typical starting materials for this synthesis?
Key starting materials for the initial construction of the thienopyrimidine core often include a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur for the Gewald reaction to form the 2-aminothiophene precursor. Subsequent cyclization to form the 2-methylthieno[3,2-d]pyrimidin-4(3H)-one can utilize reagents like N-acetylcyanamide or a similar synthon.
Q3: What are the critical parameters to control during the chlorination step?
The chlorination of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a critical step. Key parameters to control include:
-
Temperature: The reaction is typically performed at reflux temperatures to ensure complete conversion.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and avoid degradation.
-
Reagents: The stoichiometry of phosphorus oxychloride (POCl₃) is important. While an excess is often used to drive the reaction, it complicates the work-up procedure. The use of a base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.
-
Anhydrous Conditions: All reagents and solvents should be anhydrous, as the presence of water can lead to the decomposition of POCl₃ and the formation of by-products.
Q4: How can I purify the final product, this compound?
Purification of the crude product is typically achieved through recrystallization from a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile). For higher purity, column chromatography on silica gel is a common and effective method. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a good starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction during the chlorination step.2. Degradation of the starting material or product.3. Presence of moisture in the reaction.4. Ineffective quenching and work-up procedure leading to product loss. | 1. Increase reaction temperature or prolong reaction time. Monitor reaction progress using TLC or HPLC.2. Ensure the reaction is not overheated or run for an excessively long time. Use a milder chlorinating agent if necessary.3. Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Optimize the quenching procedure by adding the reaction mixture slowly to crushed ice with vigorous stirring. Ensure complete extraction of the product from the aqueous layer. |
| Formation of Multiple Side Products | 1. Over-chlorination or side reactions with the thiophene ring.2. Reaction with impurities in the starting material.3. Tautomerization of the starting 2-methylthieno[3,2-d]pyrimidin-4(3H)-one leading to alternative reaction pathways. | 1. Use a milder chlorinating agent or reduce the reaction temperature. The addition of a base like N,N-dimethylaniline can sometimes improve selectivity.2. Ensure the purity of the 2-methylthieno[3,2-d]pyrimidin-4(3H)-one starting material is high before proceeding with the chlorination.3. Optimize the reaction conditions to favor the desired reaction pathway. This may involve changing the solvent or the base used. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the aqueous phase during work-up.2. Formation of an emulsion during extraction.3. The product may have co-crystallized with by-products. | 1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.2. Add a small amount of brine to the emulsion and allow it to stand. Alternatively, filter the emulsion through a pad of celite.3. Attempt purification by column chromatography before recrystallization. |
| Product is Unstable and Decomposes | 1. The 4-chloro group is susceptible to hydrolysis.2. Exposure to light or air may cause degradation. | 1. Avoid prolonged contact with water or protic solvents, especially under basic conditions. Store the final product in a dry, cool place.2. Store the purified product under an inert atmosphere and protect it from light. |
Experimental Protocols
Stage 1: Synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
This stage typically begins with a Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization.
1.1: Representative Gewald Reaction for 2-aminothiophene precursor:
A mixture of a suitable ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol is treated with a catalytic amount of a base such as morpholine or triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The resulting 2-aminothiophene derivative is then isolated by filtration or extraction.
1.2: Cyclization to form 2-methylthieno[3,2-d]pyrimidin-4(3H)-one:
The 2-aminothiophene-3-carboxamide (or related ester/nitrile) (1.0 eq.) is heated in an excess of acetic anhydride or with a mixture of acetic acid and acetic anhydride. The reaction mixture is heated at reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.
Stage 2: Synthesis of this compound
This protocol is a representative procedure based on common methods for chlorination of hydroxypyrimidines.
-
To a stirred solution of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) in anhydrous acetonitrile (10-20 mL per gram of starting material), add N,N-dimethylaniline (1.2 eq.).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature (around 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from isopropanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Typical Value/Range |
| Reactant Ratio (Starting Material:POCl₃) | 1 : 3-5 |
| Reaction Temperature | 80-85 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-85% (after purification) |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis problems.
Potential Signaling Pathway Inhibition
Caption: Generalized signaling pathway showing potential inhibition by thienopyrimidine derivatives.
How to increase the yield of 4-Chloro-2-methylthieno[3,2-d]pyrimidine synthesis
Technical Support Center: 4-Chloro-2-methylthieno[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one. The second step is the chlorination of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters affecting the yield of the chlorination step?
A2: The critical parameters for the chlorination of 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one include the choice of chlorinating agent, reaction temperature, reaction time, and the presence of a catalyst or organic base. Phosphorus oxychloride (POCl3) is a commonly used chlorinating agent.[1][2] Optimization of these parameters is crucial for maximizing the yield.
Q3: Are there one-pot synthesis methods available for thieno[3,2-d]pyrimidine derivatives?
A3: Yes, one-pot synthesis methods have been developed for similar thieno[2,3-d]pyrimidin-4(3H)-ones, which can improve overall efficiency and yield by reducing the number of intermediate purification steps.[3][4] While a specific one-pot method for this compound is not extensively documented, the principles of these methods can be adapted.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one (Intermediate) | Incomplete cyclization reaction. | - Ensure the starting materials are pure and dry.- Optimize the reaction temperature and time for the cyclization step.- Consider using a catalyst if applicable to the specific synthetic route. |
| Side reactions forming unwanted byproducts. | - Analyze the reaction mixture by TLC or LC-MS to identify major byproducts.- Adjust the reaction conditions (e.g., lower temperature) to minimize side reactions. | |
| Low Yield of this compound (Final Product) | Incomplete chlorination. | - Increase the molar excess of the chlorinating agent (e.g., POCl3).- Extend the reaction time or increase the reaction temperature.[2]- The addition of an organic base, such as N,N-dimethylaniline, can facilitate the reaction.[5] |
| Degradation of the product. | - Avoid excessively high temperatures during the reaction and work-up.- Ensure the reaction is performed under anhydrous conditions, as the product is sensitive to moisture. | |
| Difficulties in product isolation and purification. | - After quenching the reaction with ice water, ensure the pH is adjusted to be alkaline (pH 8-9) to precipitate the product.[6]- Use an appropriate solvent system for extraction and recrystallization to obtain a pure product. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one
A common method for the synthesis of the thieno[3,2-d]pyrimidin-4-one core involves the condensation of a substituted 3-aminothiophene-2-carboxamide with an appropriate reagent. For the 2-methyl derivative, this would typically involve reaction with an acetic anhydride equivalent.
Detailed Steps:
-
Dissolve the starting 3-aminothiophene-2-carboxamide in a suitable solvent.
-
Add the cyclizing agent (e.g., acetic anhydride or a related reagent).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 2: Chlorination of 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one
This protocol describes the conversion of the intermediate to the final chlorinated product.
Detailed Steps:
-
To a flask containing 2-methyl-4H-thieno[3,2-d]pyrimidin-4-one, add an excess of phosphorus oxychloride (POCl3) (e.g., 5-10 molar equivalents).[2]
-
Optionally, add a catalytic amount of an organic base like N,N-dimethylaniline.[5]
-
Heat the reaction mixture at reflux (around 85-100 °C) for 2-5 hours, monitoring the reaction by TLC.[2][5]
-
After completion, cool the mixture to room temperature and carefully quench the excess POCl3 by slowly adding the mixture to crushed ice or ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9 to precipitate the product.[6]
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Chlorination | 2-methyl-4-hydroxypyrimidine, POCl3 (5-10 eq.), organic base (0.3-0.7 eq.), 25-100 °C, 2-5 h | High | [2] |
| Chlorination | 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, POCl3, N,N-dimethylaniline, ACN, 85 °C, 16 h | Quantitative | [5] |
Visualizations
Synthesis Pathway
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Interplay of Reaction Parameters in Chlorination
Caption: Relationship between key parameters for achieving high yield in the chlorination step.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 3. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-methylthieno[3,2-d]pyrimidine by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-2-methylthieno[3,2-d]pyrimidine by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solvent is too good: The compound remains soluble even at low temperatures.- Too much solvent was used: The solution is not saturated.- Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | - For a "too good" solvent: Consider a different solvent or a mixed-solvent system.- If too much solvent was used: Evaporate some of the solvent to increase the concentration and allow to cool again.- To induce crystallization from a supersaturated solution: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath for a longer period. |
| Oiling Out | - Melting point depression: Significant impurities can lower the melting point of the compound below the boiling point of the solvent.- High initial concentration: The compound comes out of solution too rapidly at a temperature above its melting point.- Inappropriate solvent: The solvent is too nonpolar for the compound. | - Add more solvent: This will lower the saturation temperature.- Use a lower boiling point solvent: If possible, choose a solvent with a boiling point below the compound's melting point (90-92°C).- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Consider a different solvent or a mixed-solvent system. |
| Poor Recovery/Low Yield | - Compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent at room temperature. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of hot solvent used for dissolution. - Pre-heat the funnel and filter paper for hot filtration. - Always wash the collected crystals with ice-cold solvent. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Note: Use with caution as it can also adsorb the desired product.- Perform a second recrystallization. |
| Crystals are very fine or powder-like | - The solution cooled too quickly. | - Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Based on available data, this compound is slightly soluble in methanol.[1][2] Alcohols such as ethanol and isopropanol are often good starting points for the recrystallization of thienopyrimidine derivatives.[3][4] Aromatic solvents like toluene have also been used for related compounds. A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system.
Q2: How do I perform a solvent screen?
To perform a solvent screen, place a small amount of the crude compound (10-20 mg) in several different test tubes. Add a few drops of a different solvent to each tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Observe the solubility at both temperatures to select a suitable solvent.
Q3: My compound has a melting point of 90-92°C. What should I consider when choosing a solvent?
To avoid oiling out, it is ideal to choose a solvent with a boiling point lower than the melting point of your compound.[5] However, if a higher boiling solvent is necessary due to solubility, ensure very slow cooling to prevent the compound from precipitating as a liquid.
Q4: What are common impurities in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 2-methylthieno[3,2-d]pyrimidin-4(3H)-one, residual chlorinating agents (e.g., phosphorus oxychloride), and byproducts from side reactions. The choice of recrystallization solvent should ideally leave these impurities in the mother liquor.
Q5: Can I use a mixed-solvent system?
Yes, if a single solvent is not ideal, a mixed-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent systems for similar compounds include ethanol/water.[3]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined through a preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or toluene)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Attach a condenser and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value (90-92°C) is indicative of high purity.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | Related Thienopyrimidines |
| Methanol | Slightly Soluble[1][2] | Soluble in hot ethanol[3][4] |
| DMSO | Slightly Soluble[1][2] | Soluble in DMSO[6] |
| Ethanol | Likely soluble when hot | Soluble in hot ethanol[3][4] |
| Isopropanol | Likely a good candidate | - |
| Toluene | Possible recrystallization solvent | Used for recrystallization of related compounds[7] |
| Hexane | Likely insoluble | Used for recrystallization of a related compound[8] |
| Water | Insoluble | Used as an anti-solvent with ethanol[3] |
Visualizations
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common issues in recrystallization.
References
- 1. 56843-79-9 CAS MSDS (4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. US3960860A - 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of crude 4-Chloro-2-methylthieno[3,2-d]pyrimidine. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Column Chromatography Issues
Question: My compound is not separating from an impurity with a very similar Rf value on the TLC plate. How can I improve the separation on the column?
Answer: To improve the resolution between your target compound and a closely eluting impurity, consider the following strategies:
-
Optimize the Mobile Phase:
-
Decrease Solvent Polarity: A less polar mobile phase will generally increase the retention time of all compounds on a normal-phase column (like silica gel), which can lead to better separation. Experiment with different ratios of your chosen solvents (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Try a Different Solvent System: If adjusting the polarity of your current system is ineffective, switching to a different solvent system with different selectivity may help. For example, you could try a mixture of dichloromethane and methanol.
-
-
Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your compound of interest, leaving more polar impurities on the column.
-
Change the Stationary Phase: While silica gel is common, using a different stationary phase like alumina (which can be basic, neutral, or acidic) might offer different selectivity and improve separation.
Question: My compound appears to be streaking or tailing on the TLC plate and during column chromatography. What could be the cause and how can I fix it?
Answer: Streaking or tailing can be caused by several factors:
-
Overloading: Applying too much sample to the TLC plate or loading an excessive amount onto the column can lead to poor separation and band broadening. Try using a more dilute sample for TLC analysis and reducing the amount of crude material loaded onto the column.
-
Compound Acidity/Basicity: The thienopyrimidine core has basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or pyridine.
-
Insolubility: If your compound is not fully dissolved in the loading solvent or precipitates on the column, it can lead to streaking. Ensure your compound is completely dissolved before loading. If it is not very soluble in the mobile phase, consider using a stronger solvent to dissolve the sample for loading (dry loading is a good alternative in this case).
Question: I am observing degradation of my compound on the silica gel column. What can I do to prevent this?
Answer: this compound can be sensitive to the acidic nature of standard silica gel. Here are some ways to minimize degradation:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of triethylamine (e.g., 1%) and then re-packing the column.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.
-
Avoid Chlorinated Solvents if Possible: While dichloromethane is a common solvent, prolonged exposure on silica can sometimes lead to the formation of acidic byproducts. If you suspect this is an issue, consider alternative solvent systems.
Recrystallization Issues
Question: My crude this compound will not crystallize from the chosen solvent. What should I do?
Answer: If crystallization is not occurring, you can try the following techniques:
-
Induce Crystallization:
-
Seeding: Add a very small crystal of pure this compound to the solution to act as a nucleation point.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: If the solution is at room temperature, try cooling it slowly in an ice bath or refrigerator.
-
-
Change the Solvent System:
-
Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly. For example, if your compound is dissolved in dichloromethane, you could try adding hexane as an anti-solvent.
-
Question: After recrystallization, my product is still impure. What are the next steps?
Answer: If a single recrystallization does not sufficiently purify your product, you have a couple of options:
-
Second Recrystallization: Perform a second recrystallization, possibly using a different solvent or solvent system.
-
Combine Purification Methods: If impurities have similar solubility profiles to your product, recrystallization alone may not be effective. In this case, purifying the material by column chromatography first to remove the bulk of the impurities, followed by a final recrystallization of the pooled fractions, can yield a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often depend on the synthetic route but can include unreacted starting materials, such as the corresponding 4-hydroxy or 4-oxo precursor, and byproducts from the chlorination step. Residual solvents from the reaction workup are also common.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The optimal ratio should be determined by TLC analysis.
Q3: How can I monitor the purification process?
A3: Thin-layer chromatography (TLC) is the most common and effective way to monitor the separation during column chromatography. For recrystallization, purity can be assessed by TLC, melting point determination, and analytical techniques such as NMR spectroscopy or LC-MS after the crystals have been isolated.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a solid.[1] Its molecular weight is 184.65 g/mol .[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Isopropanol has been reported to be effective.[2]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur during this time. For better yields, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Physical Form | Solid | [1] |
Visualizations
References
Side reactions and byproduct formation in thienopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of thieno[2,3-d]pyrimidines?
A1: The most prevalent route to thieno[2,3-d]pyrimidines begins with the synthesis of a polysubstituted 2-aminothiophene. This is typically achieved through the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene derivative, which contains either a cyano or an ester group at the 3-position, is the key precursor for the subsequent cyclization to form the pyrimidine ring.
Q2: What are the main strategies for constructing the pyrimidine ring onto the thiophene core?
A2: Once the 2-aminothiophene precursor is obtained, several methods can be employed to form the fused pyrimidine ring:
-
Cyclization with Formamide: Heating the 2-aminothiophene-3-carboxamide or 2-amino-3-cyanothiophene with an excess of formamide is a common and efficient method to produce 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[2]
-
Reaction with Urea or Thiourea: Condensation of the 2-aminothiophene with urea or thiourea at high temperatures can yield thieno[2,3-d]pyrimidine-2,4-diones or their thio-analogs.[2]
-
Reaction with Isocyanates or Isothiocyanates: Treatment of the 2-aminothiophene with isocyanates or isothiocyanates leads to the formation of a thiourea intermediate, which can then be cyclized under basic conditions to afford N3-substituted thieno[2,3-d]pyrimidinones.
-
Thorpe-Ziegler Cyclization: This intramolecular cyclization of a dinitrile can be adapted to form the thienopyrimidine ring system, typically starting from a pyrimidine derivative that is then used to construct the thiophene ring.[2][3]
Q3: How can I introduce substituents at various positions of the thienopyrimidine core?
A3: Substituents can be introduced at different stages of the synthesis:
-
Positions 5 and 6: The choice of the starting ketone or aldehyde in the Gewald reaction determines the substituents at the 5- and 6-positions of the final thienopyrimidine ring.
-
Position 2: The selection of the active methylene nitrile in the Gewald reaction can introduce substituents at the 2-position. For example, using ethyl cyanoacetate will result in an ethoxycarbonyl group, which can be further modified.
-
Position 4: The 4-position is often functionalized after the formation of the thieno[2,3-d]pyrimidin-4(3H)-one. The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which can then be displaced by various nucleophiles (amines, alkoxides, etc.).
-
Position 3: N-alkylation or N-arylation of the pyrimidine ring can be achieved after its formation, typically by reacting the thienopyrimidinone with an appropriate halide in the presence of a base.
Troubleshooting Guides
Issue 1: Low or No Yield in the Gewald Reaction (2-Aminothiophene Synthesis)
Q: My Gewald reaction is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low yield in the Gewald reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial.
-
Solution: Ensure your carbonyl compound is pure and the active methylene nitrile has not degraded. The choice of base is also critical; secondary amines like morpholine or piperidine are often effective. For less reactive ketones, a stronger base or a two-step procedure (isolating the Knoevenagel product before reacting with sulfur) might be necessary.[4]
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.
-
Solution: A two-step approach is recommended. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base in a separate step. Microwave irradiation has also been shown to improve yields for sterically hindered substrates.[6]
-
-
Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel intermediate can undergo self-condensation (dimerization), competing with the desired cyclization.[4]
-
Solution: This side reaction is highly dependent on reaction conditions. Adjusting the temperature, the rate of addition of reagents, or the base concentration can help minimize dimerization.
-
Issue 2: Byproduct Formation During Pyrimidine Ring Cyclization
Q: I am observing significant byproduct formation during the cyclization of my 2-aminothiophene precursor. What are the common side reactions and how can I avoid them?
A: Byproduct formation during the pyrimidine ring closure can lead to complex mixtures and difficult purifications. Here are some common issues and their solutions:
-
Hydrolysis of Nitrile or Amide Groups: If the 2-aminothiophene precursor contains a nitrile or carboxamide group at the 3-position, it can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Solution: Ensure anhydrous reaction conditions, especially when using strong acids or bases for cyclization. If hydrolysis is unavoidable, it might be necessary to protect the functional group or choose a different cyclization strategy that employs neutral conditions.
-
-
Incomplete Cyclization: The cyclization reaction may not go to completion, leaving unreacted 2-aminothiophene starting material.
-
Solution: Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can often drive the reaction to completion more efficiently.[2] Ensure the cyclizing agent (e.g., formamide, urea) is used in sufficient excess.
-
-
Formation of Dimeric or Polymeric Materials: Under harsh conditions, especially at high temperatures, starting materials or intermediates can polymerize, leading to the formation of intractable tars.
-
Solution: Optimize the reaction temperature and time. Using a higher boiling point solvent might allow for better temperature control. A gradual addition of a reagent might also prevent localized high concentrations that can lead to polymerization.
-
Issue 3: Purification Challenges
Q: I am struggling to purify my final thienopyrimidine product. What are the common impurities and what purification strategies can I employ?
A: Purification of heterocyclic compounds like thienopyrimidines can be challenging due to their often-poor solubility and the presence of closely related byproducts.
-
Common Impurities:
-
Unreacted 2-aminothiophene starting material.
-
Byproducts from side reactions during cyclization (e.g., hydrolyzed products, dimers).
-
Residual reagents (e.g., formamide, urea).
-
-
Purification Strategies:
-
Crystallization: This is the most common and effective method for purifying solid products.[7] Experiment with different solvent systems (e.g., ethanol, methanol, DMF, ethyl acetate, or mixtures) to find conditions that provide good crystal formation and effectively exclude impurities.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a powerful tool.[7] A range of solvent systems, from non-polar (e.g., hexane/ethyl acetate) to polar (e.g., dichloromethane/methanol), can be used to achieve separation.
-
Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents can remove soluble impurities. For example, washing with water can remove residual formamide or urea.
-
Data Presentation
Table 1: Effect of Base on the Yield of 2-Aminothiophenes in the Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Pyrrolidinium borate (20) | Ethanol/Water (9:1) | 100 | 30 | 92 | [8] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 25 | 96 | [8] |
| 3 | Cyclohexanone | Malononitrile | Morpholinium borate (20) | Ethanol/Water (9:1) | 100 | 30 | 90 | [8] |
| 4 | Acetophenone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 35 | 94 | [8] |
| 5 | Ethyl acetoacetate | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 30 | 95 | [8] |
Table 2: Effect of Solvent on the Yield of 2-Aminothiophenes in the Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate | Toluene | 100 | 45 | 45 | [8] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | Dichloromethane | 100 | 40 | 50 | [8] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium borate | Acetonitrile | 100 | 40 | 65 | [8] |
| 4 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol | 100 | 35 | 85 | [8] |
| 5 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 25 | 96 | [8] |
| 6 | Cyclohexanone | Malononitrile | Piperidinium borate | Dimethyl sulfoxide | 100 | 20 | 70 | [8] |
| 7 | Cyclohexanone | Malononitrile | Piperidinium borate | Dimethylformamide | 100 | 20 | 75 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This protocol describes a general method for the one-pot synthesis of 2-aminothiophenes.
-
To a mixture of the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL), add the appropriate amine base (e.g., morpholine, 11 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[9]
Protocol 2: Cyclization of 2-Aminothiophene-3-carboxamide with Formamide
This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxamide.
-
Place the 2-aminothiophene-3-carboxamide (10 mmol) in an excess of formamide (20 mL).
-
Heat the mixture to reflux (approximately 180-210 °C) and maintain the reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove excess formamide.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or DMF).[2]
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. d-nb.info [d-nb.info]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Optimizing Suzuki Coupling with 4-Chlorothienopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 4-chlorothienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 4-chlorothienopyrimidine showing low to no yield?
Low yields in Suzuki couplings with 4-chlorothienopyrimidines can stem from several factors. As heteroaryl chlorides, these substrates can be less reactive than their bromide or iodide counterparts.[1][2] Key areas to investigate include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature.[3][4][5] Inefficient oxidative addition of the palladium catalyst to the C-Cl bond is a common hurdle.[6]
Q2: Which palladium catalyst and ligand combination is most effective for coupling with a 4-chlorothienopyrimidine?
The selection of an appropriate catalyst system is critical. While Pd(PPh₃)₄ is a commonly used catalyst, more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Buchwald-type families (e.g., XPhos, SPhos), often provide superior results for challenging aryl chlorides.[7][8][9] Catalyst systems like Pd(OAc)₂ combined with a suitable ligand can also be effective.[10] Screening different catalyst and ligand combinations is often necessary to find the optimal system for your specific substrates.[11]
Q3: What are the most common side reactions observed, and how can they be minimized?
The primary side reactions in Suzuki coupling are protodeboronation of the boronic acid and homo-coupling of the boronic acid.[11][12]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often promoted by high temperatures and certain bases.[11][12] To minimize this, use fresh, high-purity boronic acid and carefully optimized reaction conditions.
-
Homo-coupling: This involves the coupling of two boronic acid molecules. It can be reduced by ensuring an efficient catalytic cycle, sometimes by using a slight excess of the 4-chlorothienopyrimidine.[5][11]
Q4: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly reduced reaction times (e.g., down to 15 minutes) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[11][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction is sluggish or fails to proceed to completion. | Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated. | • Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[5][10] • Use a fresh, high-quality palladium catalyst. Older catalysts can be less active.[2] • Consider using a pre-catalyst that is more readily activated. |
| Inefficient Oxidative Addition: The C-Cl bond of the 4-chlorothienopyrimidine is not being effectively cleaved by the palladium catalyst. | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate oxidative addition.[8][9] • Increase the reaction temperature. Suzuki couplings with aryl chlorides often require higher temperatures than with bromides or iodides.[4] | |
| Low Yield of Desired Product | Poor Choice of Base: The base may not be optimal for the transmetalation step or may be causing side reactions. | • Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][12] The choice of base can be substrate-dependent. • Ensure the base is finely powdered and dry for better reproducibility.[14] |
| Inappropriate Solvent System: The solvent can significantly impact catalyst activity and solubility of reagents. | • A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often beneficial.[13][15] The water can aid in the dissolution of the base and facilitate the transmetalation step. • Screen different solvents such as toluene, DMF, or DME.[3][7] Note that some polar aprotic solvents like DMF and MeCN can sometimes alter reaction selectivity.[16][17] | |
| Multiple Unidentified Byproducts | Decomposition of Starting Materials or Product: High temperatures over extended periods can lead to degradation. | • Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.[18] • If using microwave heating, carefully control the temperature and time.[13] |
| Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and side reactions. | • Properly degas the solvent and purge the reaction vessel with an inert gas before adding the catalyst.[5][19] |
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various reaction components for Suzuki couplings of related chloropyrimidine substrates, which can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [11]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [13]
| Solvent | Temperature (°C) | Yield (%) |
| 1,4-Dioxane | 100 | 72 |
| Isopropanol | 80 | 64 |
| THF | 60 | 45 |
| DMF | 100 | 38 |
| H₂O | 100 | 12 |
| MeOH | 60 | 5 |
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [12]
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 60 |
| K₃PO₄ | Toluene | 40 |
| K₃PO₄ | Acetonitrile | 36 |
| Cs₂CO₃ | Toluene | 80 |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Chlorothienopyrimidines
This protocol is a general starting point and may require optimization for specific substrates.
Materials and Reagents:
-
4-chlorothienopyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-chlorothienopyrimidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[10]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).[18] Monitor the reaction progress by TLC or LC-MS.[18]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][18]
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Stability issues of 4-Chloro-2-methylthieno[3,2-d]pyrimidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-2-methylthieno[3,2-d]pyrimidine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1:
-
Solid: The solid compound should be stored under an inert gas, such as nitrogen or argon, at 2-8°C.[1][2] It is also advisable to protect it from light and moisture.[3][4]
-
In Solution: For optimal stability, solutions should be stored at low temperatures. General recommendations are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q2: What solvents are recommended for dissolving this compound?
A2: The compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] For biological assays, preparing a concentrated stock solution in anhydrous DMSO is a common practice. Subsequent dilutions into aqueous buffers should be done immediately before use to minimize potential degradation.
Q3: What are the primary known incompatibilities for this compound?
A3: Strong oxidizing agents should be avoided as they are incompatible.[3] Additionally, based on its chemical structure, the compound is susceptible to reaction with strong acids, bases, and nucleophiles.[5][6]
Q4: What is the primary degradation pathway for this compound in solution?
A4: The primary anticipated degradation pathway is nucleophilic aromatic substitution at the 4-position, where the chlorine atom is displaced. This is a common reactivity pattern for chloro-substituted pyrimidines.[6][7][8] The specific degradation product will depend on the nucleophile present in the solution (e.g., water, hydroxide, or buffer components).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over a short period in an aqueous buffer. | Hydrolysis: The chloro group is likely being displaced by water or hydroxide ions, especially at neutral to high pH. | Prepare fresh solutions immediately before each experiment. If possible, conduct experiments at a slightly acidic pH (if compatible with the assay) to reduce the rate of hydrolysis. Use of a co-solvent system might also enhance stability. |
| Inconsistent results between experimental replicates. | Variable Degradation: Differences in incubation times, temperature, or light exposure between replicates can lead to varying levels of degradation. | Standardize all experimental parameters. Prepare a master mix of the compound in the final buffer and aliquot to all replicates simultaneously. Protect solutions from light, especially if photostability is unknown. |
| Appearance of a new peak in HPLC analysis of the stock solution. | Solvent-Related Degradation: If the solvent (e.g., DMSO) contains water or other nucleophilic impurities, slow degradation can occur even during storage. | Use anhydrous, high-purity solvents for preparing stock solutions. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction. |
| Precipitation of the compound upon dilution into an aqueous buffer. | Poor Aqueous Solubility: The compound has low solubility in water. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also help in initial dissolution. |
Stability Data Summary
The following tables present hypothetical stability data for this compound based on its known chemical properties. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Stability in Common Solvents at 25°C
| Solvent | Time (hours) | % Remaining |
| Anhydrous DMSO | 24 | >99% |
| Anhydrous Methanol | 24 | 95% |
| Acetonitrile | 24 | >99% |
| PBS (pH 7.4) | 2 | 85% |
| PBS (pH 7.4) | 8 | 60% |
Table 2: Hypothetical Effect of pH on Stability in Aqueous Buffers at 25°C
| pH | Time (hours) | % Remaining |
| 5.0 | 8 | 98% |
| 7.4 | 8 | 60% |
| 9.0 | 8 | 35% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for monitoring the degradation of this compound.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired test solutions (e.g., different solvents or buffers of varying pH).
-
-
Stability Study Initiation:
-
Dilute the stock solution to a final concentration of 100 µM in the pre-warmed test solutions.
-
Immediately take a time-zero (T=0) sample and inject it into the HPLC system.
-
Incubate the remaining solutions under the desired conditions (e.g., 25°C, protected from light).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.
-
Analyze the samples by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Express the remaining compound as a percentage of the peak area at T=0.
-
Visualizations
Caption: Proposed degradation pathway via nucleophilic substitution.
Caption: Workflow for assessing compound stability via HPLC.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE CAS#: 56843-79-9 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in nucleophilic substitution of thienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low reactivity during the nucleophilic substitution of thienopyrimidines.
Troubleshooting Guide
Question: My nucleophilic substitution reaction on a 4-chlorothienopyrimidine is showing low or no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in the nucleophilic aromatic substitution (SNAr) of 4-chlorothienopyrimidines can stem from several factors related to the substrate, nucleophile, and reaction conditions. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Substrate Reactivity: The electronic properties of the thienopyrimidine ring are crucial. SNAr reactions are favored when the aromatic ring is electron-poor, which is generally the case for pyrimidine rings.[1][2] However, the reactivity can be further influenced by other substituents.
-
Leaving Group: While halogens are common leaving groups, their reactivity in SNAr does not always follow the same trend as in SN2 reactions. For SNAr, the rate-determining step is often the initial attack of the nucleophile, not the departure of the leaving group. The order of reactivity is typically F > Cl ≈ Br > I because more electronegative atoms enhance the electrophilicity of the carbon being attacked.[1]
-
Solution: If you are using a bromo or iodo derivative and experiencing low reactivity, consider if a chloro or even fluoro analogue of your substrate is synthetically accessible.
-
-
Nucleophile Strength and Concentration: The nucleophile must be sufficiently reactive to attack the electron-deficient thienopyrimidine ring.
-
Solution:
-
Anionic Nucleophiles: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base to generate the corresponding anion (amide or alkoxide) in situ will significantly increase its nucleophilicity.
-
Concentration: Ensure an adequate concentration of the nucleophile is present. Using a slight excess of the nucleophile (1.1-1.5 equivalents) can help drive the reaction to completion.
-
-
-
Reaction Conditions (Solvent, Temperature, Base):
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt without solvating the anion, thus increasing its effective nucleophilicity.[3] Reactions in alcohols like ethanol are also reported, especially with amine nucleophiles.[4][5]
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[6] If your reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 60 °C, 130 °C, or reflux) can dramatically improve the reaction rate.[4] Microwave irradiation can also be a very effective method for accelerating these reactions.[5]
-
Base: A suitable base is often required, especially when the nucleophile is an amine or alcohol, to neutralize the generated HCl and drive the equilibrium forward. Common bases include K₂CO₃ or organic bases like triethylamine.[4] The choice and amount of base can be critical.
-
-
Steric Hindrance: Significant steric bulk on either the thienopyrimidine ring near the substitution site or on the nucleophile itself can hinder the approach of the nucleophile and slow the reaction.
-
Solution: If steric hindrance is suspected, prolonged reaction times and higher temperatures may be necessary. In some cases, a less sterically hindered nucleophile or substrate isomer may be required.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low reactivity in your nucleophilic substitution reaction.
Caption: A logical workflow for troubleshooting low reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on a 4-chlorothienopyrimidine? A1: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring. In the second, usually faster step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.[1]
Q2: Why is substitution generally favored at the 4-position over the 2-position of the pyrimidine ring? A2: Substitution at the C4 position is often more favorable than at C2. This is because the anionic charge of the Meisenheimer intermediate formed during attack at C4 can be delocalized onto one of the ring nitrogens without disrupting the lone pair of the other nitrogen. This leads to a more stable intermediate compared to attack at C2, where stabilizing the negative charge is less efficient.[7]
Q3: Can I use palladium catalysis for these types of transformations? A3: Yes, while SNAr is a common method, palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination or Suzuki coupling) are powerful alternatives, especially for less reactive substrates or for forming C-C bonds.[4] For instance, Suzuki coupling has been used to introduce aryl groups at the 4-position using boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base.[4]
Q4: My starting material, the thienopyrimidin-4-one, is insoluble. How can I perform the chlorination step to get my 4-chlorothienopyrimidine precursor? A4: The conversion of thienopyrimidin-4-ones to 4-chlorothienopyrimidines is commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[5][8] While the starting material may have low solubility in many organic solvents, it will typically react in refluxing POCl₃, which can act as both the reagent and the solvent. The reaction mixture is usually a slurry at the beginning and becomes a solution as the reaction progresses.
Data and Protocols
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
| Entry | Nucleophile (R-H) | Base (eq.) | Solvent | Conditions | Yield (%) |
| 1 | Ethanol (R=EtO) | NaOEt | Ethanol | 60 °C, 6-22 h | Moderate-Good |
| 2 | Phenol (R=PhO) | K₂CO₃ | DMF | 130 °C, 3 h | Moderate-Good |
| 3 | Thiophenol (R=PhS) | K₂CO₃ | DMF | 30 °C, 1.5 h | Moderate-Good |
| 4 | Aliphatic Amines | Base | Ethanol | Reflux | 51-77%[4] |
| 5 | Phenylboronic Acid | 1M K₂CO₃ (2.6) | THF | Reflux | 67%[4] |
| 6 | Various Boronic Acids | 1M K₂CO₃ | THF | Reflux | 66-80%[4] |
| 7 | Terminal Alkynes | - | - | Sonogashira Conditions | 7-35%[4] |
Note: Yields are often dependent on the specific substrates used. This table provides a general overview based on reported examples.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothienopyrimidine Intermediate
This protocol describes the conversion of a thienopyrimidin-4-one to the corresponding 4-chlorothienopyrimidine, a key precursor for nucleophilic substitution.[5][8]
-
To a flask containing the starting thieno[3,2-d]pyrimidin-4-one derivative (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-14 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of a 4-chlorothienopyrimidine with an amine nucleophile.[4][5]
-
In a round-bottom flask, dissolve the 4-chlorothienopyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Add the desired amine nucleophile (1.1-1.5 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-amino-substituted thienopyrimidine.
General Experimental Workflow
The following diagram illustrates the typical two-step workflow for synthesizing diverse 4-substituted thienopyrimidines.
Caption: General workflow for synthesizing 4-substituted thienopyrimidines.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylthieno[3,2-d]pyrimidine. The following sections detail common issues, analytical protocols, and data interpretation to facilitate the characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1][2] The primary sources include:
-
Process-Related Impurities: These can be unreacted starting materials, intermediates, or byproducts from side reactions during the synthesis.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients.[3]
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[2] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[4]
Q3: How can I troubleshoot unexpected peaks in my HPLC chromatogram?
A3: Unexpected peaks can arise from several sources. A systematic approach to troubleshooting is recommended.[5]
-
Identify the Source: Determine if the peak originates from the sample, the mobile phase, the system, or carryover from a previous injection. Inject a blank (mobile phase) to check for system peaks.
-
Check for Contamination: Ensure the purity of the solvents and reagents used in the mobile phase and sample preparation.[5]
-
Evaluate Sample Degradation: The sample may be degrading in the autosampler. Consider cooling the autosampler or performing the analysis immediately after sample preparation.
-
Review the Synthesis/Storage History: Understanding the synthetic route and storage conditions can provide clues about potential impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Ghost Peaks | Impurities in the mobile phase, carryover from previous injections, or bleed from the column. | Flush the column with a strong solvent, use high-purity solvents for the mobile phase, and inject a blank to confirm carryover. |
| Peak Tailing | Column overload, secondary interactions between the analyte and the stationary phase, or a blocked frit. | Decrease the injection volume, adjust the mobile phase pH, or reverse-flush the column (if permissible). |
| Retention Time Drift | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Prepare a fresh mobile phase, use a column oven for temperature control, and check the column's performance with a standard.[6] |
| Poor Resolution | Inappropriate mobile phase, incorrect flow rate, or a contaminated guard column. | Optimize the mobile phase composition, adjust the flow rate, or replace the guard column. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Poor solubility of the sample in the chosen diluent. | Experiment with different diluents, use sonication, or gently warm the sample. Ensure the diluent is compatible with the mobile phase. |
| Sample Degradation | The sample is unstable in the diluent. | Analyze the sample immediately after preparation or store it at a low temperature. |
| Precipitation in Autosampler | The sample is precipitating out of the solution over time. | Decrease the sample concentration or use a stronger solvent for dissolution. |
Data Presentation: Potential Impurities in this compound
The following tables summarize hypothetical but realistic data for potential impurities.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Structure | Potential Source |
| 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Starting Material | |
| 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine | Hydrolysis Product | |
| Dimeric Impurity | By-product |
Table 2: Hypothetical HPLC-UV and Mass Spectrometry Data
| Compound | Hypothetical Retention Time (min) | [M+H]⁺ (m/z) |
| This compound | 10.5 | 185.0 |
| 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one | 5.2 | 167.0 |
| 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine | 6.8 | 167.0 |
| Dimeric Impurity | 15.3 | 333.0 |
Table 3: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | 7.65 (d, 1H), 7.30 (d, 1H), 2.80 (s, 3H) |
| 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine | 11.5 (br s, 1H), 7.50 (d, 1H), 7.10 (d, 1H), 2.60 (s, 3H) |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (1:1).
GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl sulfoxide (DMSO).
NMR Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of the deuterated solvent.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Analytical workflow for impurity characterization.
Caption: Relationship between synthesis, purification, and analysis.
References
Technical Support Center: Synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method involves the chlorination of the corresponding hydroxyl precursor, 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro substituent can then be further displaced by various nucleophiles to generate a diverse range of functionalized molecules.
Q2: What are the critical parameters to control during the chlorination reaction?
A2: Temperature, reaction time, and the purity of the starting material are crucial. The reaction with phosphorus oxychloride is exothermic and requires careful temperature management to prevent side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and ensure complete conversion of the starting material.
Q3: Are there any alternatives to using phosphorus oxychloride for the chlorination step?
A3: While phosphorus oxychloride is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed. However, POCl₃ is often preferred for its effectiveness in this type of transformation.
Q4: What are the common challenges encountered during the work-up and purification of the product?
A4: A primary challenge is the quenching of excess phosphorus oxychloride, which is a highly reactive and corrosive substance. This is typically done by slowly adding the reaction mixture to ice-water. The product is then extracted with an organic solvent. Emulsion formation during extraction and the removal of residual phosphorus-based impurities can also be problematic. Purification is commonly achieved through recrystallization or column chromatography.
Experimental Protocol: Chlorination of 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one
This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.
Materials:
-
2-methyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane or chloroform (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Value |
| Starting Material | 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reagent Ratio (Substrate:POCl₃) | 1 : 5-10 equivalents |
| Catalyst (optional) | N,N-dimethylaniline |
| Reaction Temperature | 100-110 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Purity (after purification) | >98% (by HPLC) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low quality of POCl₃. | - Increase reaction time and/or temperature.- Use freshly distilled POCl₃. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up (e.g., hydrolysis of the chloro group).- Inefficient extraction. | - Ensure complete reaction by monitoring.- Perform work-up at low temperatures and quickly.- Increase the number of extractions. |
| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Purify by column chromatography.- Ensure complete removal of solvent under high vacuum. |
| Formation of dark-colored byproducts | - Reaction temperature too high.- Presence of impurities in the starting material. | - Maintain a controlled reflux temperature.- Recrystallize the starting material before use. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Isomers
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two key heterocyclic scaffolds.
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, is a prominent privileged structure in medicinal chemistry, primarily due to its structural similarity to the purine nucleobases. This core has been extensively explored for the development of novel therapeutic agents, particularly in oncology. Two of the most studied isomers are thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. While structurally similar, the different fusion pattern of the thiophene and pyrimidine rings in these isomers leads to distinct electronic and steric properties, which in turn can significantly influence their biological activity and target specificity. This guide provides a comparative overview of the reported biological activities of these two isomers, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various derivatives of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. It is important to note that a direct comparison of the intrinsic potency of the two scaffolds is challenging, as the reported data is for different derivatives and often against different biological targets. However, this compilation provides a valuable overview of the therapeutic areas where each scaffold has shown promise.
Thieno[3,2-d]pyrimidine Derivatives:
| Compound ID/Series | Biological Target | Assay Type | Activity (IC₅₀/Inhibition %) | Cell Line(s) | Reference |
| Series 1 | HDACs | HDAC Inhibition Assay | IC₅₀: 0.38, 0.49, 0.61 μM | - | [1] |
| Compound 11 | HDACs | MTT Assay | Potent anti-proliferative activity | HCT-116, MCF-7, HeLa | [1] |
| Compound 6e | CDK1 (in silico) | MTT Assay | 86% inhibition (HeLa), 81% inhibition (HT-29) | HeLa, HT-29 | [2] |
| Series of derivatives | 17β-HSD2 | Enzyme Inhibition Assay | Moderately active | - | [3] |
| Compound 29a | - | MTT Assay | IC₅₀: 0.081 μM (H460), 0.058 μM (HT-29), 0.18 μM (MKN-45), 0.23 μM (MDA-MB-231) | H460, HT-29, MKN-45, MDA-MB-231 | [4] |
| Compound 20 | CDK7 | Kinase Inhibition Assay | Potent inhibitory activity | MDA-MB-453 | [5] |
| Pan-inhibitors (11c, 28, 31) | SIRT1, SIRT2, SIRT3 | Sirtuin Inhibition Assay | Potent pan-inhibitors | - | [6] |
Thieno[2,3-d]pyrimidine Derivatives:
| Compound ID/Series | Biological Target | Assay Type | Activity (IC₅₀/Inhibition %) | Cell Line(s) | Reference |
| Compound 5 | FLT3 | Kinase Inhibition Assay | Highest inhibitory activity in series | - | [7] |
| Compound 8, 5 | - | MTT Assay | Higher cytotoxic effects than reference | MCF-7, HepG-2 | [7] |
| Compounds 17c-i, 20b | VEGFR-2 | MTT Assay | Excellent anticancer activities | HCT-116, HepG2 | |
| Compound 7a | EGFR (wild-type and T790M) | MTT Assay | Significant growth inhibition | HepG2, PC3 | [8] |
| Compound 10b, 10e | - | MTT Assay | IC₅₀: 19.4 ± 0.22 μM, 14.5 ± 0.30 μM | MCF-7 | |
| Compound l | - | MTT Assay | IC₅₀: 27.6 μM | MDA-MB-231 | [9][10] |
| Compound 14, 13, 9, 12 | - | MTT Assay | IC₅₀: 22.12, 22.52, 27.83, 29.22 μM | MCF7 | [11] |
| Compound IV | VEGFR-2 | Kinase Inhibition Assay | IC₅₀: 0.23 µM | HCT-116, HepG2 | [12] |
| Compound V | VEGFR-2 | Kinase Inhibition Assay | IC₅₀: 73 nM | PC3, HepG2 | [12] |
| Compound VIb | PI3Kβ, PI3Kγ | Kinase Inhibition Assay | 72% & 84% inhibition | - | [13] |
Key Biological Targets and Signaling Pathways
The thienopyrimidine isomers have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.
Kinase Inhibition
A significant portion of research has focused on the development of thienopyrimidine derivatives as kinase inhibitors.
-
VEGFR-2: Thieno[2,3-d]pyrimidines have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[12] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
EGFR: Epidermal Growth Factor Receptor (EGFR) is another important target for thieno[2,3-d]pyrimidine derivatives.[8] Overexpression or mutation of EGFR can lead to uncontrolled cell growth, and inhibitors of this receptor are effective in certain types of cancer.
-
CDK7: Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[5] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[14][15]
-
PI3K: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[16][17] Certain thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against PI3K isoforms.[13]
Epigenetic Modulation
Thienopyrimidines have also emerged as modulators of epigenetic targets.
-
HDACs: Thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have been designed as Histone Deacetylase (HDAC) inhibitors.[1] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[2][18]
-
Sirtuins: A novel class of potent pan-SIRT1/2/3 inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified.[6] Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism, DNA repair, and aging.[9][19]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of thienopyrimidine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (thienopyrimidine derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[20]
Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents Preparation: Prepare the kinase, substrate (e.g., a synthetic peptide), ATP, and the test compound in a suitable assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a microplate well.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[21][22][23]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI. RNase A is often included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is determined based on their DNA content.[25][26]
Conclusion
Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers represent versatile scaffolds with significant potential in drug discovery. The available literature suggests that derivatives of thieno[2,3-d]pyrimidine have been more extensively explored as kinase inhibitors , particularly targeting VEGFR and EGFR in the context of anticancer drug development. In contrast, thieno[3,2-d]pyrimidine derivatives have shown promise as epigenetic modulators , with notable examples of HDAC and sirtuin inhibitors, as well as CDK7 inhibitors.
The choice of isomer for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. The subtle structural differences between these two scaffolds offer medicinal chemists a valuable opportunity to fine-tune the activity, selectivity, and pharmacokinetic properties of their compounds. Further head-to-head comparative studies of analogous derivatives of both isomers against a panel of biological targets would be highly valuable to delineate the intrinsic advantages of each scaffold more clearly. This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel thienopyrimidine-based therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. tandfonline.com [tandfonline.com]
- 14. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 15. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. atcc.org [atcc.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Tale of Two Scaffolds: 4-Chloro-2-methylthieno[3,2-d]pyrimidine and Quinazoline in Kinase Inhibitor Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting compounds. Among the myriad of heterocyclic systems explored, the quinazoline and thieno[3,2-d]pyrimidine scaffolds have emerged as privileged structures, each offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of the 4-chloro-2-methylthieno[3,2-d]pyrimidine and quinazoline scaffolds as foundational frameworks for the development of next-generation kinase inhibitors.
At a Glance: Structural and Physicochemical Comparison
Both scaffolds serve as bioisosteres, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. However, their intrinsic structural and electronic differences can significantly impact their pharmacological profiles. The quinazoline scaffold, a fusion of benzene and pyrimidine rings, has a long and successful history in medicinal chemistry, with numerous FDA-approved kinase inhibitors to its name. The thieno[3,2-d]pyrimidine scaffold, where a thiophene ring replaces the benzene ring of quinazoline, represents a newer, yet promising, alternative.
| Property | This compound | Quinazoline |
| Core Structure | Thiophene fused to a pyrimidine ring | Benzene fused to a pyrimidine ring |
| Key Features | The sulfur atom in the thiophene ring can engage in unique interactions and influence metabolic stability. The 2-methyl and 4-chloro substituents provide key handles for synthetic elaboration. | A well-established scaffold with a proven track record in kinase inhibitor design. The aromatic nature of the benzene ring contributes to binding through π-stacking interactions. |
| Bioisosterism | Considered a bioisostere of purine and quinazoline. | A well-known purine bioisostere. |
Performance in Kinase Inhibition: A Data-Driven Comparison
Direct head-to-head comparisons of the this compound and quinazoline scaffolds against the same kinase targets are limited in publicly available literature. However, by examining representative inhibitors from each class against common oncogenic kinases such as EGFR, VEGFR, and FAK, we can draw valuable insights into their relative potential.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is a cornerstone of many clinically successful EGFR inhibitors. Thieno[2,3-d]pyrimidines, an isomeric form of the scaffold of interest, have also demonstrated potent EGFR inhibitory activity.
| Compound Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR-TK | 133 | Olmutinib | 28 |
| EGFR-TK | 151 | Olmutinib | 28 | |
| Quinazoline Derivatives | EGFRwt | 0.8 | Afatinib | 0.6 |
| EGFRT790M/L858R | 2.7 | Afatinib | 3.5 | |
| EGFR | 1 | Vandetanib | 11 | |
| EGFR | 3.2 | - | - |
Note: Data for thieno[2,3-d]pyrimidine derivatives are presented as a close structural analog in the absence of extensive public data for the this compound scaffold against EGFR.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Both scaffolds have been successfully employed in the development of VEGFR inhibitors, a key target in angiogenesis.
| Compound Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | 230 | Sorafenib | 230 |
| VEGFR-2 | 3.9 | - | - | |
| VEGFR-2 | 5.0 | - | - | |
| Quinazoline Derivatives | VEGFR-2 | 14 | Cabozantinib | 4.5 |
| VEGFR2 | 5490 | - | - |
Note: Data for thieno[2,3-d]pyrimidine derivatives are presented as a close structural analog in the absence of extensive public data for the this compound scaffold against VEGFR.
Focal Adhesion Kinase (FAK) Inhibition
Recent studies have highlighted the potential of the thieno[3,2-d]pyrimidine scaffold in targeting FAK, a non-receptor tyrosine kinase involved in cell adhesion and migration.
| Compound | Scaffold | Target | IC50 (nM) |
| Compound 26f | 2,7-disubstituted-thieno[3,2-d]pyrimidine | FAK | 28.2 |
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducible and well-documented experimental methods are the bedrock of drug discovery. This section provides detailed protocols for the synthesis of a representative thieno[3,2-d]pyrimidine intermediate and for key biological assays used to characterize kinase inhibitors.
Synthesis of a 7-Arylthieno[3,2-d]pyrimidin-4-amine Library (General Procedure)
This method outlines a solution-phase parallel synthesis approach to generate a library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs, demonstrating the synthetic accessibility of this scaffold.[1]
Diagram of Synthetic Workflow
References
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methylthieno[3,2-d]pyrimidine: A Comparative Guide
For Immediate Release
The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about the molecular structure. Here, we present a predicted spectroscopic profile for 4-Chloro-2-methylthieno[3,2-d]pyrimidine and compare it with experimentally determined data for analogous 4-substituted thieno[3,2-d]pyrimidines.
Predicted Spectroscopic Data for this compound
Based on the structure of this compound, the following spectroscopic data are predicted. These predictions are derived from established principles of spectroscopic interpretation and comparison with structurally similar compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | δ 7.5-8.0 (d, 1H, thiophene H), δ 7.2-7.6 (d, 1H, thiophene H), δ 2.8 (s, 3H, -CH₃) |
| ¹³C NMR | δ 165-170 (C=N), δ 150-155 (C-Cl), δ 120-135 (thiophene CH), δ 15-20 (-CH₃) |
| IR (cm⁻¹) | ~3100 (Ar-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~750 (C-Cl stretch) |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺) peak at ~184/186 (due to ³⁵Cl/³⁷Cl isotopes) |
Comparative Analysis with Structurally Related Compounds
To provide a stronger basis for the structural confirmation, we compare the predicted data with experimental data from a known, structurally similar compound, 4-chloro-6-methylthieno[3,2-d]pyrimidine. The presence of the methyl group at a different position on the thiophene ring will influence the chemical shifts in the NMR spectra, providing a key point of comparison.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | 4-Chloro-6-methylthieno[3,2-d]pyrimidine (Experimental) |
| ¹H NMR (Thiophene Protons) | Two doublets in the aromatic region | One singlet in the aromatic region |
| ¹H NMR (Methyl Protons) | Singlet around δ 2.8 ppm | Singlet at a slightly different chemical shift |
| ¹³C NMR (Thiophene Carbons) | Distinct signals for CH and C-S carbons | Different chemical shifts due to methyl substitution |
| Mass Spec (Molecular Ion) | ~184/186 m/z | ~184/186 m/z |
This comparative approach allows for a more confident assignment of the structure of this compound when experimental data is acquired.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or after separation by Gas Chromatography (GC).
-
Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic pattern.
-
Data Analysis: Analyze the fragmentation pattern to further confirm the structure. The characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
Workflow for Spectroscopic Structural Confirmation
The logical workflow for confirming the structure of a synthesized compound using spectroscopic methods is illustrated below.
Caption: A flowchart illustrating the process of confirming a chemical structure.
This guide serves as a valuable resource for the structural characterization of this compound and related heterocyclic systems. The combination of predicted data, comparative analysis, and detailed experimental protocols provides a robust framework for unambiguous structure confirmation.
Navigating Purity Analysis: A Comparative Guide to HPLC and LC-MS Methods for 4-Chloro-2-methylthieno[3,2-d]pyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of 4-Chloro-2-methylthieno[3,2-d]pyrimidine, a key heterocyclic building block in medicinal chemistry.
The robust analytical characterization of this compound is essential for guaranteeing the quality, safety, and efficacy of downstream products. Both HPLC with UV detection and LC-MS are powerful techniques for separating and quantifying impurities.[1][2][3] This guide outlines detailed experimental protocols and presents comparative performance data to assist researchers in selecting the most appropriate method for their specific needs. While HPLC offers reliable quantification, LC-MS provides superior sensitivity and specificity for impurity identification.[1][4][5]
Comparative Performance Data
The following tables summarize the key performance parameters for the HPLC and LC-MS methods detailed in this guide. These values are representative of what can be expected from well-developed and validated analytical methods for this compound.
Table 1: HPLC Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Table 2: LC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.001 µg/mL |
| Limit of Quantitation (LOQ) | 0.003 µg/mL |
Experimental Protocols
Detailed methodologies for both the HPLC and LC-MS analyses are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profiles encountered.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is ideal for the identification and quantification of trace-level impurities and for comprehensive impurity profiling.[1][4][5]
Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, and a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (same as HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 0.1 mg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and LC-MS.
Caption: General workflow for purity analysis.
Logical Comparison of Methods
The selection between HPLC and LC-MS depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.
Caption: Decision tree for method selection.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Strategic modification at the 4-position of this nucleus has been a focal point of structure-activity relationship (SAR) studies to modulate potency and selectivity against various biological targets. This guide provides a comparative analysis of 4-substituted thieno[3,2-d]pyrimidine derivatives, supported by experimental data, to inform future drug design and development endeavors.
Comparative Biological Activity of 4-Substituted Thieno[3,2-d]pyrimidines
The biological activity of 4-substituted thieno[3,2-d]pyrimidines is significantly influenced by the nature of the substituent at the 4-position. The following table summarizes the in vitro activities of a series of these compounds against various targets, including Plasmodium falciparum (antimalarial), sirtuins (metabolic and inflammatory targets), and Mycobacterium tuberculosis (antibacterial).
| Compound ID | 4-Substituent | Biological Target | Activity (IC50) | Reference |
| Gamhepathiopine (1) | =O (4-oxo) | P. falciparum K1 | 2.5 µM | [3] |
| 5 | -Cl | P. falciparum K1 | 1.8 µM | [3] |
| 6 | -I | P. falciparum K1 | > 10 µM | [3] |
| 7a | -OCH3 | P. falciparum K1 | > 10 µM | [3] |
| 8a | -OPh | P. falciparum K1 | > 10 µM | [3] |
| 9a | -SPh | P. falciparum K1 | 3.5 µM | [3] |
| 10a | -NH2 | P. falciparum K1 | > 10 µM | [3] |
| 10c | -NH(n-Bu) | P. falciparum K1 | 2.6 µM | [3] |
| 11c | -NH-(CH2)2-piperidine | SIRT1 | 3.6 nM | [4][5] |
| SIRT2 | 2.7 nM | [4][5] | ||
| SIRT3 | 4.0 nM | [4][5] | ||
| 19 | -NH-phenethyl-4-tBu | M. tuberculosis H37Rv | 6-18 µM | [6] |
| 20 | -NH-benzyl | M. tuberculosis H37Rv | >50 µM | [6] |
Key SAR Observations:
-
Antimalarial Activity: Introduction of a chloro group at the 4-position (compound 5 ) slightly improves activity against P. falciparum compared to the 4-oxo parent compound, Gamhepathiopine.[3] However, a larger iodo substituent (6 ) or methoxy (7a ) and phenoxy (8a ) groups lead to a loss of activity.[3] A thiophenoxy group (9a ) retains some activity, while an amino group (10a ) is detrimental.[3] Substitution with an n-butylamino group (10c ) restores activity to a level comparable to the parent compound.[3]
-
Sirtuin Inhibition: Potent pan-sirtuin inhibitors were identified with a carboxamide group at the 6-position and various substituents at the 4-position. Compound 11c , with a substituted amine, demonstrated nanomolar potency against SIRT1, SIRT2, and SIRT3.[4][5]
-
Antitubercular Activity: For activity against M. tuberculosis, an N-(4-(tert-butyl)phenethyl)amino substituent at the 4-position (compound 19 ) was found to be the most active in its series, highlighting the importance of a specific substituted amino linkage for this target.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
The synthesis of 4-substituted thieno[3,2-d]pyrimidines generally starts from a 4-chloro-thieno[3,2-d]pyrimidine intermediate.[3][6]
General Procedure for Nucleophilic Aromatic Substitution (SNAr): [6]
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., a 3:1 mixture of tetrahydrofuran and 2-propanol), the desired amine (1 equivalent) is added.
-
A catalytic amount of acid (e.g., a drop of 12 M HCl) is added.
-
The reaction mixture is heated at 70 °C for 24 hours in a sealed vial.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which is then purified by chromatography.
Synthesis of O-alkyl, O-aryl, and S-aryl derivatives: [3]
-
O-alkylation: The 4-chloro intermediate is treated with the corresponding sodium alkoxide in its respective alcohol at 60 °C.[3]
-
O-arylation: The 4-chloro intermediate is reacted with a phenol in the presence of potassium carbonate in DMF at 130 °C.[3]
-
S-arylation: The 4-chloro intermediate is reacted with a thiophenol in the presence of potassium carbonate in DMF at 30 °C.[3]
In Vitro Antiplasmodial Activity Assay[3]
-
Plasmodium falciparum K1 strain is cultured in human red blood cells.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions.
-
The parasite cultures are incubated with serial dilutions of the compounds for 72 hours.
-
Parasite growth inhibition is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
The IC50 values are calculated from the dose-response curves.
Sirtuin Inhibition Assay[4][5]
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme is used.
-
A fluorogenic acetylated peptide substrate is employed.
-
The enzyme, substrate, and varying concentrations of the inhibitor are incubated in the presence of NAD+.
-
The deacetylation of the substrate by the sirtuin enzyme is monitored by an increase in fluorescence.
-
IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Mycobacterium tuberculosis Growth Inhibition Assay[6]
-
Mycobacterium tuberculosis H37Rv is grown in an appropriate broth medium.
-
The compounds are dissolved in DMSO and added to the bacterial cultures in a microplate format.
-
The plates are incubated at 37 °C.
-
Bacterial growth is assessed by measuring the optical density or by using a resazurin reduction assay.
-
The IC50 values are calculated as the compound concentration that inhibits 50% of bacterial growth.
Visualizing the SAR Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for SAR studies and a key signaling pathway targeted by thieno[3,2-d]pyrimidine derivatives.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by thienopyrimidine inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Performance of 4-Chloro-2-methylthieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of 4-Chloro-2-methylthieno[3,2-d]pyrimidine derivatives against prominent anticancer drug targets. This analysis, supported by experimental data from various studies, offers insights into their potential as kinase inhibitors compared to established alternatives.
The thieno[3,2-d]pyrimidine scaffold is a significant core structure in the development of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated promising activity against a range of protein kinases involved in cancer progression. This guide focuses on this compound derivatives and their in silico evaluation, a crucial step in modern drug discovery for predicting binding affinities and interaction patterns with target proteins.
Comparative Docking Analysis
To provide a clear performance benchmark, this section summarizes the docking scores of various thienopyrimidine derivatives against key cancer-related protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These scores, typically measured in kcal/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with more negative values suggesting stronger binding. For comparison, data for established kinase inhibitors are also presented.
| Compound Class | Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Thieno[2,3-d]pyrimidine | Compound 18 | VEGFR-2 | -22.71 | Sorafenib | -21.77 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild Type) | -23.94 (Binding Energy) | Erlotinib | -23.94 (Binding Energy) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | Not Specified | Erlotinib | Not Specified |
| Benzothieno[3,2-d]pyrimidine | Compound 4 (antipyrine-bearing) | COX-2 | -9.4 (ΔG) | Nimesulide, Naproxen | Not Specified |
| Tyrosine Kinase Inhibitor | Lapatinib | HER2 | -32.36 | - | - |
| Tyrosine Kinase Inhibitor | Lapatinib | HER4 | -35.76 | - | - |
Note: Direct comparison of docking scores should be approached with caution as methodologies and software can vary between studies. The data presented here is for illustrative purposes to highlight the potential of the thienopyrimidine scaffold.
Experimental Protocols for In Silico Docking
The following provides a generalized methodology for the in silico docking studies cited in this guide, offering a detailed protocol for researchers looking to replicate or build upon these findings.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and alternative inhibitors are drawn using chemical drawing software.
-
These 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or through active site prediction algorithms.
4. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina, GLIDE, or FlexX.[1]
-
The program systematically searches for the optimal binding conformation of the ligand within the defined grid box of the protein's active site.
-
A scoring function is used to estimate the binding affinity for each conformation, and the results are ranked.
5. Analysis of Docking Results:
-
The docked poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the protein's active site.
-
The docking scores and binding modes of the thienopyrimidine derivatives are compared with those of the reference inhibitors.
Visualizing the Docking Workflow and Comparative Logic
To better illustrate the processes involved in these in silico studies, the following diagrams have been generated using Graphviz.
Signaling Pathway Context
The protein kinases targeted by these thienopyrimidine derivatives, such as EGFR and VEGFR, are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified representation of the EGFR signaling pathway, highlighting where inhibitors like the this compound derivatives would exert their effect.
References
Comparative Cytotoxicity of Thieno[3,2-d]pyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 4-Chloro-2-methylthieno[3,2-d]pyrimidine analogs and related thieno[3,2-d]pyrimidine derivatives. The information is supported by experimental data from peer-reviewed studies, with a focus on structure-activity relationships and mechanisms of action.
While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes data from various sources to provide insights into the cytotoxic potential of this class of compounds. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in the development of anticancer agents, often targeting various kinases involved in cell proliferation and survival.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thieno[3,2-d]pyrimidine analogs against several human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative analysis.
Table 1: Cytotoxicity of 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives
| Compound | H460 (Large Cell Lung Cancer) IC50 (μM) | HT-29 (Colon Cancer) IC50 (μM) | A549 (Adenocarcinomic Lung Cancer) IC50 (μM) |
| 17 | 0.57 | 0.45 | 1.45 |
Data from a study on novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which demonstrated that compound 17 exhibits the most potent antitumor activities among the tested analogs[1].
Table 2: Cytotoxicity of Tricyclic Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
| 6e (4-chlorophenyl substituent) | HeLa (Cervical Cancer) | 86 |
| 6e (4-chlorophenyl substituent) | HT-29 (Colon Cancer) | 81 |
| 6j (4-chlorophenyl substituent) | HT-29 (Colon Cancer) | 67 |
These compounds were identified as potent inhibitors of cancer cell proliferation, with the 4-chlorophenyl substituent highlighted as a key feature for antiproliferative activity[2].
Table 3: Cytotoxicity of 4-Aminothiophene and Thieno[3,2-d]pyrimidine Compounds
| Compound | MCF-7 (Breast Cancer) IC50 (μM) | HepG2 (Liver Cancer) IC50 (μM) | HCT-116 (Colon Cancer) IC50 (μM) |
| 4 (4-methyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine moiety) | 14.53 ± 0.16 | 12.27 ± 0.12 | 15.75 ± 0.42 |
| 6 (4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine moiety) | 11.17 ± 0.06 | 9.33 ± 0.27 | 10.63 ± 0.40 |
This study highlights the potent cytotoxic effectiveness of thieno[3,2-d]pyrimidine analogs against multiple cancer cell lines[3].
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine analogs. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The specific mechanism of action can vary depending on the substitutions on the thieno[3,2-d]pyrimidine core.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Some tricyclic thieno[3,2-d]pyrimidines have been shown to induce apoptosis and are suggested to inhibit cyclin-dependent kinases (CDKs)[2]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via CDK inhibition.
This guide serves as a starting point for researchers interested in the cytotoxic properties of this compound analogs and related compounds. Further experimental studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.
References
- 1. Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives [crcu.jlu.edu.cn]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Dawn of a New Era in Kinase Inhibition: Thienopyrimidines Challenge the Status Quo
A new class of thienopyrimidine-based compounds is emerging as a powerful challenger to existing kinase inhibitors in the landscape of targeted cancer therapy. Extensive preclinical data reveals that these novel molecules exhibit potent and selective inhibition of key kinases implicated in tumor growth and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). In direct comparisons, certain thienopyrimidine derivatives have demonstrated superior or comparable efficacy to established drugs, heralding a potential paradigm shift in the management of various cancers.
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, serves as a versatile platform for the design of highly specific kinase inhibitors.[1] Researchers have successfully synthesized multiple series of these compounds, demonstrating significant anti-proliferative activity against a range of cancer cell lines.[2][3] Of particular note is the efficacy of certain derivatives against drug-resistant mutations, a major hurdle in cancer treatment. For instance, novel thienopyrimidine compounds have shown remarkable activity against the T790M and L858R/T790M mutations in EGFR, which confer resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[2][4][5]
Comparative Efficacy: Thienopyrimidines Versus Established Inhibitors
The true potential of these novel compounds is highlighted in their performance against current standards of care. The following tables summarize the inhibitory activities of representative thienopyrimidine derivatives compared to well-known kinase inhibitors.
Table 1: EGFR Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound B1 | EGFR L858R/T790M | 13 | H1975 | 0.087 | [5] |
| Olmutinib | EGFR L858R/T790M | - | H1975 | >10 | [5] |
| AZD9291 (Osimertinib) | EGFR L858R/T790M | - | H1975 | 0.02 | [5] |
| Compound 13a | EGFR T790M | - | A431 | 3.79 ± 0.57 | [2] |
| Olmutinib | EGFR | - | A549 | 4.34 ± 0.60 | [2] |
| Compound 7a | EGFR WT | - | HepG2 | - | [6] |
| Compound 7a | EGFR T790M | - | PC3 | - | [6] |
| Erlotinib | EGFR WT | 5.9 | - | - | [7] |
| Erlotinib | EGFR T790M | 212.2 | - | - | [7] |
Table 2: VEGFR-2 Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Compound 5f | VEGFR-2 | 1.23 | MCF-7 | - | [8] |
| Erlotinib | EGFR | - | MCF-7 | - | [8] |
| Doxorubicin | - | - | MCF-7 | - | [8] |
| Compound 4c | VEGFR-2 | 0.075 | - | - | [9] |
| Compound 3b | VEGFR-2 | 0.126 | - | - | [9] |
Table 3: PI3K/mTOR Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Compound 6g | PI3Kα | < 1 | T47D | 84.6 (p-AKT) | [10] |
| Compound 6k | PI3Kα | < 1 | - | - | [10] |
| Compound 9a | PI3Kα | 9470 | MCF-7 | 9800 | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
Thienopyrimidine compounds exert their anti-cancer effects by intercepting critical signaling cascades that drive cell proliferation, survival, and angiogenesis. The diagrams below illustrate the targeted pathways and the experimental workflow for validating kinase inhibition.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking 4-Chloro-2-methylthieno[3,2-d]pyrimidine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Chloro-2-methylthieno[3,2-d]pyrimidine derivatives against established kinase inhibitors. The data presented is curated from peer-reviewed scientific literature to offer an objective benchmarking resource for researchers in the field of drug discovery and development. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of various protein kinases implicated in cancer and other diseases.
Executive Summary
Derivatives of the this compound scaffold have shown significant promise as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (FMS). This guide summarizes the inhibitory activities of these derivatives in comparison to well-established, clinically relevant inhibitors such as Sorafenib, Sunitinib, Gefitinib, and Erlotinib. The presented data highlights the potential of this chemical series to yield highly potent and selective kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various thieno[3,2-d]pyrimidine derivatives and known inhibitors against their respective target kinases and cancer cell lines.
Table 1: VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) against VEGFR-2 | Reference Compound | IC50 (nM) against VEGFR-2 |
| Thieno[2,3-d]pyrimidine Derivative 17f | 230 | Sorafenib | 90[1] |
| Thieno[2,3-d]pyrimidine Derivative 22 | 580 | Sunitinib | 80[1] |
| Thieno[2,3-d]pyrimidine Derivative 21e | 21 |
Table 2: EGFR Kinase Inhibition
| Compound | IC50 (nM) against EGFR | Reference Compound | IC50 (nM) against EGFR |
| Thieno[3,2-d]pyrimidine Derivative 11b | Sub-micromolar activity reported | Erlotinib | 2[2] |
| Thieno[2,3-d]pyrimidine Derivative 5b | 37.19 (WT), 204.10 (T790M) | Gefitinib | 26 - 57 |
| Thieno[2,3-d]pyrimidine Derivative B1 | 13 (L858R/T790M) |
Table 3: FMS (CSF-1R) Kinase Inhibition
| Compound | IC50 (nM) against FMS | Reference Compound | IC50 (nM) against FMS |
| Thieno[3,2-d]pyrimidine Derivative 21 | 2 | PLX3397 (Pexidartinib) | Not available in searched docs. |
Table 4: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 | 2.80 | Sorafenib | HCT-116 | Not available in searched docs. |
| HepG2 | 4.10 | HepG2 | Not available in searched docs. | ||
| Thieno[3,2-d]pyrimidine Derivative 3c | MCF-7 | 0.43 - 1.31 | Erlotinib | MCF-7 | Not available in searched docs. |
| Thieno[2,3-d]pyrimidine Derivative 5b | MCF-7 | 22.66 | |||
| A549 | 17.79 | ||||
| Thieno[2,3-d]pyrimidine Derivative B1 | H1975 | 0.087 |
Mandatory Visualization
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; VEGFR2 -> RAS [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; PLCg -> Proliferation [color="#5F6368"]; } . Caption: Simplified VEGF signaling pathway targeted by thienopyrimidine derivatives.
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> Grb2_SOS [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; Grb2_SOS -> RAS [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; } . Caption: Simplified EGF signaling pathway targeted by thienopyrimidine derivatives.
// Nodes CSF1 [label="CSF-1 / IL-34", fillcolor="#FBBC05", fontcolor="#202124"]; FMS [label="FMS (CSF-1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellResponse [label="Proliferation, Survival,\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CSF1 -> FMS [color="#5F6368"]; FMS -> PI3K [color="#5F6368"]; FMS -> ERK [color="#5F6368"]; FMS -> JAK [color="#5F6368"]; FMS -> NFkB [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; JAK -> STAT [color="#5F6368"]; AKT -> CellResponse [color="#5F6368"]; ERK -> CellResponse [color="#5F6368"]; STAT -> CellResponse [color="#5F6368"]; NFkB -> CellResponse [color="#5F6368"]; } . Caption: FMS (CSF-1R) signaling pathway, a target for potent thienopyrimidine inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
VEGFR-2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives) and known inhibitors, serially diluted.
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Add kinase buffer, substrate, and test compound/vehicle to the wells of the assay plate.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
EGFR Kinase Assay (ELISA-based)
This assay quantifies the inhibition of EGFR autophosphorylation.
-
Materials:
-
Recombinant human EGFR enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 coated microplates
-
Test compounds and known inhibitors, serially diluted.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader capable of absorbance measurement
-
-
Procedure:
-
Add the test compound/vehicle and EGFR enzyme to the wells of the coated microplate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Wash the wells to remove unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and known inhibitors, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds or known inhibitors.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Kinase Inhibitors Derived from Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores. The data presented herein, supported by experimental findings from peer-reviewed studies, offers insights into the selectivity and off-target effects of these compounds, which are critical considerations in the advancement of novel therapeutic agents.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of thienopyrimidine-based kinase inhibitors is a key determinant of their therapeutic window and potential for adverse effects. Kinome-wide screening and panel-based assays have revealed that substitutions on the thienopyrimidine core significantly influence their cross-reactivity profiles.
Thieno[3,2-d]pyrimidine Derivatives
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated as inhibitors of a range of kinases, including Janus Kinase 1 (JAK1), Cyclin-Dependent Kinase 7 (CDK7), and Phosphoinositide 3-kinase δ (PI3Kδ).
One study identified a potent and highly selective JAK1 inhibitor, compound 24 , from a series of thieno[3,2-d]pyrimidine derivatives.[1] Kinome-wide selectivity profiling against 370 kinases demonstrated a high degree of selectivity for JAK1.[1] Further optimization led to compounds 25 and 46 , which exhibited even greater selectivity for JAK1 over other JAK family members, JAK2 and JAK3.[1] Specifically, compound 46 showed a four-fold increase in enzymatic activity against JAK1 compared to the reference compound.[1]
In the context of CDK7 inhibition, a structure-activity relationship (SAR) study of thieno[3,2-d]pyrimidine derivatives led to the identification of compound 36 as a lead with potent inhibitory activity against CDK7 and good kinome selectivity.[2]
Furthermore, the design and synthesis of piperazinone-containing thieno[3,2-d]pyrimidines have yielded potent and selective PI3Kδ inhibitors.[3] SAR studies revealed that these derivatives were more potent and selective for PI3Kδ compared to their piperazine counterparts.[3]
Table 1: Comparative Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Selectivity Notes | Reference |
| 46 | JAK1 | 0.022 | Highly selective against a panel of 370 kinases; greater selectivity over JAK2 and JAK3 compared to reference compounds. | [1] |
| 36 | CDK7 | - (Potent) | Good kinome selectivity observed in vitro. | [2] |
| Piperazinone Derivative | PI3Kδ | - (Potent) | More potent and selective for PI3Kδ than piperazine counterparts. | [3] |
Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold has also served as a foundation for the development of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and atypical Protein Kinase C (aPKC).
A series of novel thienopyrimidines and thienopyridines were identified as potent inhibitors of VEGFR-2 kinase.[4] Efforts in this study also focused on diminishing the off-target activity against Epidermal Growth Factor Receptor (EGFR) that was present in the lead series.[4]
In a separate investigation, SAR studies of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines led to the discovery of potent inhibitors of aPKC.[6] The most potent compound from this series, 7l , demonstrated a favorable selectivity profile when tested against a panel of 31 kinases.[6]
Table 2: Comparative Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound Series | Target Kinase | Key Findings | Reference |
| Thienopyrimidines/Thienopyridines | VEGFR-2 | Identification of potent inhibitors with successful reduction of off-target EGFR activity. | [4] |
| 7l | aPKC | Favorable selectivity profile against a panel of 31 kinases. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of thienopyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., thienopyrimidine derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Kinome-wide Selectivity Profiling
To assess the broad cross-reactivity of a kinase inhibitor, it is often screened against a large panel of kinases.
Procedure:
-
The test compound is typically assayed at a fixed concentration (e.g., 1 µM) against a large panel of purified, active kinases (e.g., the 370-kinase panel mentioned for compound 24).[1]
-
The percent inhibition for each kinase is determined.
-
The results are often visualized as a dendrogram or a tree map, where the kinases are grouped by family, and the degree of inhibition is represented by color or size of the data point. This provides a comprehensive overview of the inhibitor's selectivity.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylthieno[3,2-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-Chloro-2-methylthieno[3,2-d]pyrimidine with appropriate personal protective equipment (PPE). Based on the safety information for analogous compounds, this should include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Characterization and Segregation
All waste containing this compound, including pure compound, reaction mixtures, contaminated lab supplies, and rinsates, must be treated as hazardous waste.[6][7] It is essential to segregate this waste from non-hazardous materials to ensure proper disposal and prevent accidental mixing with incompatible substances.[8][9]
Key Disposal Considerations:
| Waste Type | Container Requirements | Labeling | Storage | Disposal Method |
| Solid Waste (unused reagent, contaminated spatulas, weigh boats) | Manufacturer's original container or a clearly labeled, compatible container.[9] | "Hazardous Waste" with the full chemical name: this compound. | In a designated and properly labeled satellite accumulation area (SAA).[8] | Collection by Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company. |
| Liquid Waste (reaction mixtures, solutions) | Leak-proof, screw-cap container made of a compatible material.[9] | "Hazardous Waste" with the full chemical name and approximate concentrations of all components. | In secondary containment within a designated SAA.[9] | Collection by EH&S or a licensed hazardous waste disposal company. |
| Contaminated Lab Supplies (gloves, bench paper, pipette tips) | Double-bagged in clear plastic bags for visual inspection.[9] | "Hazardous Waste" with a general description of the contents (e.g., "Contaminated Debris with this compound"). | In a designated SAA. | Collection by EH&S or a licensed hazardous waste disposal company. |
| Empty Containers | Triple-rinse with a suitable solvent. | Deface the original label. | Dispose of in regular trash after triple-rinsing. | The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[7] |
Experimental Protocol: Decontamination of Glassware
This protocol outlines the steps for the safe decontamination of glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, ethanol, or a solvent in which the compound is freely soluble)
-
Two waste containers: one for the initial rinsate and one for subsequent rinses
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of the chosen organic solvent. This initial rinsate will contain the highest concentration of the compound and should be collected in a designated hazardous waste container labeled "Halogenated Organic Waste" (or as per your institution's guidelines).
-
Second and Third Rinses: Perform two additional rinses with fresh portions of the solvent. These subsequent rinsates can be collected in a separate hazardous waste container for "Non-halogenated Organic Waste" if a non-halogenated solvent is used, or added to the initial rinsate container.
-
Final Wash: After the solvent rinses, the glassware can be washed with soap and water and then oven-dried.
-
Waste Disposal: The collected rinsates must be disposed of as hazardous liquid waste through your institution's EH&S department.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the proper segregation and disposal of waste containing this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste disposal guidelines, as local regulations may vary.[6][8][10]
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for 4-Chloro-2-methylthieno[3,2-d]pyrimidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-2-methylthieno[3,2-d]pyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. Given the absence of specific toxicity data for this compound, it should be handled with the utmost caution, treating it as a potentially hazardous substance. The following recommendations are based on the safety profiles of structurally similar chlorinated heterocyclic compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for integrity before use and wash them before removal. For chemicals of unknown toxicity, consider double-gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] |
Hazard Identification and First Aid
While specific hazard data for this compound is not available, related compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5]
| Exposure Route | Potential Hazards | First Aid Measures |
| Inhalation | May cause respiratory irritation. Toxic if inhaled.[3][5] | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4][6] |
| Skin Contact | Toxic in contact with skin. Causes skin irritation.[5] | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4][6] |
| Eye Contact | Causes serious eye irritation.[3][5] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][6] |
| Ingestion | Toxic if swallowed.[5][7] | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[4][6]
-
Verify that all necessary PPE is available and in good condition.
-
Keep the compound away from heat and sources of ignition.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4][9]
2. Handling the Compound:
-
Work exclusively within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of dust or fumes.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Wash hands and any exposed skin thoroughly after handling.[3][4][6]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.[1][3][4][6] All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][5]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
